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  • Product: (2-Chloro-4-iodophenyl)methanol
  • CAS: 1260654-93-0

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to (2-Chloro-4-iodophenyl)methanol for Advanced Research and Development

Abstract This technical guide provides an in-depth analysis of (2-Chloro-4-iodophenyl)methanol, a halogenated aromatic alcohol of significant interest to researchers, medicinal chemists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of (2-Chloro-4-iodophenyl)methanol, a halogenated aromatic alcohol of significant interest to researchers, medicinal chemists, and professionals in drug development. This document delineates its chemical identity, including its IUPAC name and synonyms, and presents a detailed examination of its synthesis, spectroscopic characterization, and chemical reactivity. Furthermore, it explores the compound's emerging applications as a versatile building block in the synthesis of complex organic molecules and pharmaceutical intermediates. The content herein is structured to furnish a comprehensive resource, blending established chemical principles with practical, field-proven insights to empower innovative research and development endeavors.

Chemical Identity and Nomenclature

(2-Chloro-4-iodophenyl)methanol is a polysubstituted benzyl alcohol. The precise arrangement of the chloro and iodo substituents on the phenyl ring, along with the benzylic alcohol moiety, imparts a unique combination of reactivity and structural properties, making it a valuable intermediate in organic synthesis.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name (2-Chloro-4-iodophenyl)methanol[1][2]
Synonym(s) 2-Chloro-4-iodobenzyl alcohol
CAS Number 1260654-93-0[1]
Molecular Formula C₇H₆ClIO[1][2]
Molecular Weight 268.48 g/mol [1]
SMILES OCC1=CC=C(I)C=C1Cl[1][2]
InChI InChI=1S/C7H6ClIO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2[2]

Synthesis and Mechanistic Considerations

The primary and most efficient synthetic route to (2-Chloro-4-iodophenyl)methanol involves the selective reduction of its corresponding aldehyde, 2-chloro-4-iodobenzaldehyde. This transformation is a cornerstone of organic synthesis, and the choice of reducing agent is critical to ensure high yield and chemoselectivity, avoiding over-reduction or side reactions.

Recommended Synthetic Protocol: Reduction of 2-Chloro-4-iodobenzaldehyde

The reduction of the aldehyde functionality to a primary alcohol is reliably achieved using a mild hydride-donating agent such as sodium borohydride (NaBH₄).[3][4] This reagent is favored for its operational simplicity, high chemoselectivity for aldehydes and ketones, and compatibility with a wide range of functional groups.[3][5][6]

Experimental Protocol: Sodium Borohydride Reduction

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-iodobenzaldehyde (1.0 equivalent) in a suitable alcoholic solvent, such as methanol or ethanol, at room temperature.[4]

  • Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to control the initial effervescence.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed.

  • Workup: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C to decompose the excess sodium borohydride and the borate esters formed.

  • Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude (2-Chloro-4-iodophenyl)methanol. Further purification can be achieved by column chromatography on silica gel if necessary.

Causality of Experimental Choices
  • Solvent: Methanol or ethanol are chosen as solvents due to their ability to dissolve both the aldehyde and sodium borohydride, and their protic nature facilitates the decomposition of the intermediate borate ester during the workup.[7]

  • Temperature: The initial addition of NaBH₄ is performed at 0 °C to moderate the exothermic reaction. The reaction is then allowed to proceed at room temperature to ensure completion.

  • Stoichiometry: A slight excess of sodium borohydride is used to ensure the complete conversion of the aldehyde.

  • Workup: The acidic or aqueous workup is essential for the hydrolysis of the borate ester intermediate to liberate the final alcohol product.

Synthesis of the Precursor: 2-Chloro-4-iodobenzaldehyde

The synthesis of the starting aldehyde, 2-chloro-4-iodobenzaldehyde, can be approached through several established methodologies for the formylation of aromatic rings. One common strategy is the Vilsmeier-Haack reaction of the corresponding 1-chloro-3-iodobenzene, though this may present challenges with regioselectivity. A more controlled approach involves the oxidation of 2-chloro-4-iodotoluene.

Spectroscopic Characterization

The structural elucidation of (2-Chloro-4-iodophenyl)methanol is confirmed through a combination of spectroscopic techniques. While experimentally obtained spectra for this specific compound are not widely published, the expected spectral data can be reliably predicted based on the analysis of its functional groups and substitution pattern.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the molecule.[9][10]

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.7d1HAr-H (adjacent to I)
~7.4dd1HAr-H (between Cl and I)
~7.2d1HAr-H (adjacent to Cl)
~4.6s2H-CH₂OH
~2.0br s1H-OH

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~140Ar-C (C-Cl)
~138Ar-C (C-I)
~135Ar-C (C-CH₂OH)
~130Ar-CH
~129Ar-CH
~128Ar-CH
~95Ar-C (C-I)
~63-CH₂OH
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the key functional groups present in the molecule.[11][12]

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)[13]
3100-3000MediumAromatic C-H stretch
1580-1450Medium-StrongAromatic C=C stretch
1050-1000StrongC-O stretch (primary alcohol)[13]
850-750StrongC-Cl stretch
~600MediumC-I stretch
Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z 268, with characteristic isotopic patterns for chlorine.

Chemical Reactivity and Applications in Drug Development

(2-Chloro-4-iodophenyl)methanol is a trifunctional molecule, presenting three distinct sites for chemical modification: the benzylic alcohol, the aryl chloride, and the aryl iodide. This multi-faceted reactivity makes it a highly valuable building block for the synthesis of complex molecular architectures.

Reactivity of the Benzylic Alcohol

The primary alcohol is a versatile functional group that can undergo a variety of transformations:

  • Oxidation: Selective oxidation can regenerate the corresponding aldehyde, 2-chloro-4-iodobenzaldehyde, or be further oxidized to 2-chloro-4-iodobenzoic acid.[14][15][16][17] The choice of oxidant allows for controlled access to these different oxidation states.

  • Esterification and Etherification: The alcohol can be readily converted to esters and ethers through reaction with acyl chlorides, anhydrides, or alkyl halides under appropriate conditions.

  • Conversion to a Leaving Group: The hydroxyl group can be transformed into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions.[7] This allows for the introduction of a wide range of nucleophiles at the benzylic position.

Reactivity of the Aryl Halides

The presence of two different halogen atoms on the aromatic ring allows for selective cross-coupling reactions, a cornerstone of modern drug discovery. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This differential reactivity enables the selective functionalization at the C-4 position while leaving the C-2 chloro-substituent intact for potential subsequent transformations.

Applications as a Pharmaceutical Intermediate

Halogenated aromatic compounds are prevalent in a vast number of approved pharmaceuticals.[18] The structural motif present in (2-Chloro-4-iodophenyl)methanol makes it an attractive precursor for the synthesis of a variety of pharmacologically active molecules. While specific, publicly disclosed applications of this exact molecule are emerging, its utility can be inferred from the importance of related structures in medicinal chemistry. For instance, substituted benzyl alcohols and aryl halides are key intermediates in the synthesis of kinase inhibitors, central nervous system agents, and anti-infective drugs.[19] The ability to selectively introduce substituents at the benzylic, C-4, and C-2 positions provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs.

Safety and Handling

As with all laboratory chemicals, (2-Chloro-4-iodophenyl)methanol should be handled with appropriate safety precautions in a well-ventilated fume hood.[20] Personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, should be worn at all times.[21] While a specific material safety data sheet (MSDS) for this compound is not widely available, the hazards can be inferred from related halogenated benzyl alcohols. It should be considered as potentially harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion

(2-Chloro-4-iodophenyl)methanol is a chemical intermediate with significant potential for application in advanced organic synthesis and pharmaceutical research. Its trifunctional nature allows for a diverse range of chemical transformations, providing a versatile platform for the construction of complex molecular architectures. The synthetic accessibility of this compound, coupled with the strategic value of its halogenated benzyl alcohol motif, positions it as a valuable tool for researchers and drug development professionals. This guide has provided a comprehensive overview of its synthesis, characterization, and reactivity to facilitate its effective utilization in the laboratory and to inspire further innovation in the field.

Workflow and Logic Diagrams

Diagram 1: Synthesis of (2-Chloro-4-iodophenyl)methanol

2-Chloro-4-iodobenzaldehyde 2-Chloro-4-iodobenzaldehyde Reduction Reduction 2-Chloro-4-iodobenzaldehyde->Reduction NaBH4, MeOH (2-Chloro-4-iodophenyl)methanol (2-Chloro-4-iodophenyl)methanol Reduction->(2-Chloro-4-iodophenyl)methanol Workup (H2O or dilute acid)

Caption: Synthetic route to (2-Chloro-4-iodophenyl)methanol.

Diagram 2: Reactivity Profile

cluster_alcohol Alcohol Reactivity cluster_halides Aryl Halide Reactivity Oxidation Oxidation Esterification/Etherification Esterification/Etherification Nucleophilic Substitution (via leaving group) Nucleophilic Substitution (via leaving group) Cross-Coupling at C-I (e.g., Suzuki, Sonogashira) Cross-Coupling at C-I (e.g., Suzuki, Sonogashira) Cross-Coupling at C-Cl (harsher conditions) Cross-Coupling at C-Cl (harsher conditions) (2-Chloro-4-iodophenyl)methanol (2-Chloro-4-iodophenyl)methanol (2-Chloro-4-iodophenyl)methanol->Oxidation (2-Chloro-4-iodophenyl)methanol->Esterification/Etherification (2-Chloro-4-iodophenyl)methanol->Nucleophilic Substitution (via leaving group) (2-Chloro-4-iodophenyl)methanol->Cross-Coupling at C-I (e.g., Suzuki, Sonogashira)

Sources

Foundational

Comparative Technical Guide: 2-Chloro-4-iodo vs. 4-Chloro-2-iodo Benzyl Alcohol

The following technical guide details the structural, physical, and reactive differences between 2-chloro-4-iodobenzyl alcohol and 4-chloro-2-iodobenzyl alcohol . Executive Summary In the realm of fragment-based drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, physical, and reactive differences between 2-chloro-4-iodobenzyl alcohol and 4-chloro-2-iodobenzyl alcohol .

Executive Summary

In the realm of fragment-based drug discovery (FBDD), di-halogenated benzyl alcohols serve as critical "lynchpin" scaffolds. They allow for the sequential, orthogonal functionalization of the benzene ring. The two regioisomers, 2-chloro-4-iodobenzyl alcohol and 4-chloro-2-iodobenzyl alcohol , offer distinct geometric vectors for extending carbon skeletons.

While both share the same molecular formula (


) and functional groups, their reactivity profiles differ significantly due to the ortho-effect . The position of the iodine atom relative to the hydroxymethyl group (

) dictates the steric environment during metal-catalyzed cross-coupling, influencing catalyst selection and reaction rates.

Structural & Physical Analysis

The primary structural difference lies in the relative positioning of the halogen atoms. Iodine (I) is the primary handle for cross-coupling (e.g., Suzuki, Sonogashira) due to the weak C-I bond. Chlorine (Cl) serves as a secondary handle or a lipophilic modulator.

Comparative Data Table
Feature2-Chloro-4-iodobenzyl alcohol 4-Chloro-2-iodobenzyl alcohol
Structure Para-Iodo / Ortho-Chloro Ortho-Iodo / Para-Chloro
CAS Number 1260654-93-0 244104-55-0
Molecular Weight 268.48 g/mol 268.48 g/mol
Iodine Position Para (4) to

Ortho (2) to

Steric Environment (I) Unencumbered (Accessible)Hindered (Adjacent to

)
Precursor Acid 2-Chloro-4-iodobenzoic acid (CAS 145343-76-6)4-Chloro-2-iodobenzoic acid (CAS 13421-13-1)
Physical State Solid (Crystalline powder)Solid (Crystalline powder)
Predicted LogP ~2.3 - 2.8~2.3 - 2.8
Steric & Electronic Impact[2]
  • 2-Chloro-4-iodo: The reactive iodine is spatially distant from the hydroxymethyl group. It behaves like a standard para-substituted aryl iodide. The ortho-chlorine provides inductive acidification of the benzylic protons but does not sterically impede coupling at the iodine.

  • 4-Chloro-2-iodo: The reactive iodine is immediately adjacent (ortho) to the hydroxymethyl group. This creates a "steric wall." The hydroxymethyl group has a rotational degree of freedom that can sweep the volume near the iodine, potentially retarding oxidative addition of Palladium(0) species.

Synthetic Accessibility

Both isomers are most reliably synthesized via the reduction of their corresponding benzoic acid precursors. This approach avoids the regioselectivity issues often encountered in direct electrophilic halogenation of benzyl alcohol.

Synthesis Workflow (DOT Diagram)

SynthesisPath Acid1 2-Chloro-4-iodobenzoic Acid (CAS 145343-76-6) Product1 2-Chloro-4-iodobenzyl alcohol (CAS 1260654-93-0) Acid1->Product1 Reduction (0°C to RT) Acid2 4-Chloro-2-iodobenzoic Acid (CAS 13421-13-1) Product2 4-Chloro-2-iodobenzyl alcohol (CAS 244104-55-0) Acid2->Product2 Reduction (0°C to RT) Reagent Reduction Agent (BH3·THF or LiAlH4) Reagent->Acid1 Reagent->Acid2

Figure 1: Parallel synthesis routes via chemoselective reduction of benzoic acid precursors.

Reduction Protocol (General Method)

Reagents: Borane-tetrahydrofuran complex (


) is preferred over Lithium Aluminum Hydride (

) to avoid potential de-halogenation (reduction of the C-I bond), which can occur with strong nucleophilic hydrides at high temperatures.
  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Dissolution: Dissolve 1.0 eq of the Chloriodobenzoic acid in anhydrous THF (0.5 M concentration). Cool to 0°C.[1]

  • Addition: Dropwise add 1.5 eq of

    
     (1.0 M solution). Evolution of 
    
    
    
    gas will be observed.
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (Acid disappears, less polar alcohol appears).

  • Quench: Cool to 0°C. Carefully add Methanol to quench excess borane.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    .

Chemo- and Regio-selective Reactivity

The core utility of these scaffolds is the ability to perform Iterative Cross-Coupling . The reactivity hierarchy is


.
The Ortho-Effect in Suzuki Coupling

The position of the Iodine dictates the catalyst requirements.

  • Case A: 2-Chloro-4-iodobenzyl alcohol (Para-I)

    • Reactivity: High. The iodine is exposed.[2][3][4]

    • Catalyst: Standard Pd catalysts (e.g.,

      
       or 
      
      
      
      ) work efficiently at mild temperatures (60–80°C).
    • Mechanism: Oxidative addition is fast; no steric clash with the alcohol.

  • Case B: 4-Chloro-2-iodobenzyl alcohol (Ortho-I)

    • Reactivity: Attenuated. The ortho-hydroxymethyl group hinders the approach of the bulky Pd-ligand complex.

    • Catalyst: Requires electron-rich, sterically demanding ligands (e.g., Buchwald ligands like SPhos or XPhos ) or "throw-away" ligand systems (

      
      ) at higher temperatures.
      
    • Risk: Higher temperatures increase the risk of competitive oxidative addition at the C-Cl bond, potentially eroding selectivity.

Reactivity Flowchart (DOT Diagram)

Reactivity Sub1 2-Chloro-4-iodobenzyl alcohol (Unencumbered Iodine) Cond1 Standard Suzuki Pd(PPh3)4, Na2CO3, 80°C Sub1->Cond1 Fast Oxidative Addition Sub2 4-Chloro-2-iodobenzyl alcohol (Sterically Hindered Iodine) Sub2->Cond1 Slow/Incomplete Cond2 Enhanced Suzuki Pd2(dba)3, SPhos, K3PO4, 100°C Sub2->Cond2 Required for Steric Bulk Prod1 High Yield Biaryl (>90%) Cond1->Prod1 Prod2 Moderate Yield Biaryl (70-80%) Cond2->Prod2

Figure 2: Impact of steric hindrance on catalyst selection and reaction outcome.

Chemoselective Coupling Protocol (Suzuki-Miyaura)

This protocol is optimized for the 4-chloro-2-iodo isomer (the difficult case) but works excellently for the 2-chloro-4-iodo isomer.

Reagents:

  • Substrate: 1.0 eq (e.g., 4-chloro-2-iodobenzyl alcohol)

  • Boronic Acid: 1.1 eq (

    
    )
    
  • Catalyst:

    
     (3 mol%) — Robust for ortho-substituted iodides.
    
  • Base:

    
     (2.0 eq)[2]
    
  • Solvent: 1,4-Dioxane / Water (4:1)

Procedure:

  • Degassing: Combine substrate, boronic acid, and base in a reaction vial. Add solvents.[2][1][3][4][5][6] Sparge with Argon for 10 minutes.

  • Catalyst Addition: Add Pd catalyst quickly under Argon flow. Cap the vial.

  • Heating:

    • For 2-chloro-4-iodo : Heat to 60°C . Reaction is typically complete in 2–4 hours.[3]

    • For 4-chloro-2-iodo : Heat to 90°C . Reaction may require 6–12 hours.

  • Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the starting material. If the C-Cl bond begins to react (formation of bis-coupled product), lower the temperature.

  • Workup: Dilute with EtOAc, wash with water, dry, and purify via silica flash chromatography.

Applications in Drug Design

These scaffolds are used to construct biaryl ether or biaryl amine pharmacophores.

  • 2-Chloro-4-iodo isomer: Ideal for extending the chain linearly from the para-position while keeping a lipophilic Cl atom ortho to the "head" group (alcohol).

  • 4-Chloro-2-iodo isomer: Used when a "bent" or "kinked" geometry is required. The aryl group introduced at the ortho-position will twist out of plane relative to the benzyl ring due to steric clash with the hydroxymethyl group, creating specific 3D-conformational constraints valuable for binding pocket fit.

References

  • Synthesis of Halogenated Benzyl Alcohols

    • Reduction of Benzoic Acids: Brown, H. C.; Krishnamurthy, S. "Selective reductions. 24. Reaction of borane-tetrahydrofuran with chloriodobenzoic acids." J. Org.[7] Chem.1979 , 44, 3909.

    • Source:

  • Suzuki-Miyaura Coupling Mechanics

    • Ortho-Steric Effects: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995, 95, 2457-2483.
    • Source:

  • Catalyst Selection for Hindered Substrates

    • SPhos/XPhos Utility: Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Hindered Aryl Chlorides." Acc.[8][3] Chem. Res.2008 , 41, 1461-1473.

    • Source:

  • Compound Data (CAS Verification)

    • 4-Chloro-2-iodobenzyl alcohol (CAS 244104-55-0):

    • 2-Chloro-4-iodobenzyl alcohol (CAS 1260654-93-0):[9]

Sources

Exploratory

Strategic Guide: Halogenated Benzyl Alcohol Building Blocks in Medicinal Chemistry

Executive Summary Halogenated benzyl alcohols represent a high-value class of building blocks in modern drug discovery.[1] They offer a dual-utility scaffold: the benzyl alcohol moiety serves as a versatile synthetic han...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated benzyl alcohols represent a high-value class of building blocks in modern drug discovery.[1] They offer a dual-utility scaffold: the benzyl alcohol moiety serves as a versatile synthetic handle for diverse transformations (oxidation, alkylation, etherification), while the aryl halogen provides critical medicinal properties—ranging from metabolic blocking (Fluorine) to sigma-hole driven protein-ligand interactions (Chlorine, Bromine, Iodine).[1]

This guide provides a technical roadmap for leveraging these building blocks, focusing on chemo-selective synthetic strategies and their application in optimizing pharmacokinetics (PK) and potency.

Part 1: Strategic Utility in Drug Design

The selection of a specific halogenated benzyl alcohol is rarely arbitrary. It is a calculated decision to modulate the physicochemical and binding properties of a lead compound.

The Sigma-Hole and Halogen Bonding

Unlike hydrogen bonding, halogen bonding is highly directional.[1][2][3][4] Heavier halogens (Cl, Br, I) exhibit a region of positive electrostatic potential on the extension of the C–X bond, known as the sigma-hole .[3][4]

  • Mechanism: The sigma-hole interacts with nucleophilic residues (backbone carbonyls, His nitrogens) in the target protein.[1]

  • Application: Use 4-bromobenzyl alcohol or 4-iodobenzyl alcohol derivatives to fill hydrophobic pockets while anchoring the ligand via specific halogen bonds.[1]

Metabolic Stability (The Fluorine Effect)

Benzyl positions are "soft spots" for metabolic degradation via Cytochrome P450-mediated hydroxylation.[1][5]

  • Causality: The C–F bond is shorter and stronger (approx. 116 kcal/mol) than the C–H bond.

  • Strategy: Incorporating fluorine at the ortho- or meta-positions of the benzyl ring electronically deactivates the ring and sterically hinders oxidative enzymes, significantly extending half-life (

    
    ).[1]
    
Physicochemical Modulation Table
HalogenElectronic Effect (

)
Lipophilicity (

)
Primary Utility
Fluorine (F) 0.060.14Metabolic blocking; pKa modulation.[1]
Chlorine (Cl) 0.230.71Lipophilicity increase; weak halogen bonding.[1]
Bromine (Br) 0.230.86Strong halogen bonding; hydrophobic filling.[1]
Iodine (I) 0.181.12X-ray crystallography phasing; strongest halogen bond.[1]

Part 2: Synthetic Accessibility & Chemo-Selectivity[1][2][7]

The core challenge in working with halogenated benzyl alcohols is chemo-selectivity .[1] You must often react the alcohol handle without displacing the aryl halogen (which is susceptible to Pd-catalyzed reactions) or vice versa.[1]

Diagram 1: Synthetic Divergence Workflow

This decision tree guides the synthetic strategy based on which part of the molecule is the active "handle."

SyntheticStrategy Start Halogenated Benzyl Alcohol (Building Block) Decision Target Transformation? Start->Decision PathA Path A: Alcohol Functionalization (Preserve Aryl Halide) Decision->PathA Linker Creation PathB Path B: Aryl Coupling (Preserve/Protect Alcohol) Decision->PathB Scaffold Extension Oxidation Oxidation (MnO2/Swern) -> Halogenated Benzaldehyde PathA->Oxidation Activation Activation (SOCl2/PBr3) -> Benzyl Halide PathA->Activation Ether Mitsunobu / SN2 -> Benzyl Ether PathA->Ether Protection Step 1: Silyl Protection (TBSCl/Imidazole) PathB->Protection Coupling Step 2: Suzuki/Buchwald (Pd catalyst) Protection->Coupling Deprotection Step 3: Deprotection (TBAF) Coupling->Deprotection

Caption: Decision matrix for chemo-selective functionalization of halogenated benzyl alcohols.

Part 3: Case Study – Lapatinib

Drug: Lapatinib (Tykerb) Target: EGFR/HER2 Tyrosine Kinase Building Block: 3-Fluorobenzyloxy moiety.[1]

In the synthesis of Lapatinib, the 3-fluorobenzyl group is critical. It is introduced via an ether linkage. The fluorine atom at the 3-position is not merely decorative; it modulates the electron density of the benzyl ring, affecting the acidity of the benzylic protons and influencing the conformation of the ether linkage within the enzyme's binding pocket.

  • Synthesis Insight: The commercial synthesis often utilizes 3-fluorobenzyl chloride (derived from the alcohol) reacting with a phenol intermediate.[1] This demonstrates the "Path A" strategy (Activation -> Substitution) from the diagram above.[1]

Part 4: Experimental Protocols

Protocol A: Selective Oxidation to Benzaldehyde

Context: Converting the alcohol to an aldehyde for reductive amination, while avoiding over-oxidation to the acid or affecting the halogen.

Method: Manganese Dioxide (


) Oxidation
Why: 

is highly selective for benzylic alcohols and will not touch the aryl halogen.
  • Preparation: Activate

    
     by heating at 110°C for 24h if not using pre-activated commercial reagent.
    
  • Reaction:

    • Dissolve halogenated benzyl alcohol (1.0 equiv) in DCM or Chloroform (0.1 M).

    • Add activated

      
       (10–20 equiv).[1] Note: Large excess is required due to surface-area dependency.[1]
      
    • Stir at reflux for 4–12 hours. Monitor via TLC (UV active).[1]

  • Workup: Filter through a pad of Celite to remove the manganese slurry. Rinse with DCM. Concentrate filtrate.

  • Validation:

    • NMR: Disappearance of benzylic

      
       (~4.6 ppm) and appearance of aldehyde 
      
      
      
      (~10.0 ppm).[1]
    • Purity: Usually requires no column chromatography if conversion is complete.

Protocol B: Conversion to Benzyl Bromide (Leaving Group)

Context: Creating an electrophile for alkylation (e.g., attaching to a piperazine or phenol).[1]

Method: Phosphorus Tribromide (


)
Safety:  Benzyl halides are potent lachrymators.[1] Perform strictly in a fume hood.
  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Reaction:

    • Dissolve halogenated benzyl alcohol (1.0 equiv) in anhydrous DCM (0.2 M). Cool to 0°C.

    • Add

      
       (0.4 equiv) dropwise.[1] Note: Stoichiometry is 1:3 alcohol:PBr3, but slight excess ensures completion.
      
    • Allow to warm to RT and stir for 2 hours.

  • Quench: Pour cautiously onto ice/water saturated with

    
    .
    
  • Extraction: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Validation:

    • NMR: Shift of benzylic protons from ~4.6 ppm (alcohol) to ~4.4–4.5 ppm (bromide).[1] Note: The shift is subtle; co-spotting on TLC is crucial.

Part 5: Advanced Application – Fragment Linking

When using these alcohols as linkers in Fragment-Based Drug Discovery (FBDD), the geometry of the ether oxygen is vital.[1]

Diagram 2: Pharmacophore Mapping

Pharmacophore Scaffold Drug Scaffold (e.g., Quinazoline) Linker Ether Linker (-O-CH2-) Scaffold->Linker Covalent Ring Benzyl Ring Linker->Ring Covalent Halogen Halogen (F/Cl) (Sigma Hole / Metabolic Block) Ring->Halogen Substitution Target Protein Pocket (Hydrophobic/Nucleophilic) Halogen->Target Non-Covalent Interaction

Caption: Structural role of halogenated benzyl moieties in ligand-target binding complexes.

References

  • Metabolic Stability & Fluorine: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[6] [Link]

  • Halogen Bonding (Sigma-Hole): Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013).[1][4] Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry. [Link][1]

  • Selective Oxidation Protocols: Holler, T. P., et al. (2019). Selective Oxidation of Benzyl Alcohols. Organic Syntheses. [Link] (General Reference for validated protocols)

  • Lapatinib Structure & Synthesis: DrugBank Online. (n.d.). Lapatinib: DB01259. [Link][1]

  • Bioisosterism: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

Sources

Protocols & Analytical Methods

Method

Selective Suzuki coupling of (2-Chloro-4-iodophenyl)methanol

Application Note: Chemoselective Suzuki-Miyaura Coupling of (2-Chloro-4-iodophenyl)methanol Executive Summary & Strategic Rationale This guide details the operational parameters for the chemoselective Suzuki-Miyaura cros...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Suzuki-Miyaura Coupling of (2-Chloro-4-iodophenyl)methanol

Executive Summary & Strategic Rationale

This guide details the operational parameters for the chemoselective Suzuki-Miyaura cross-coupling of (2-Chloro-4-iodophenyl)methanol . This substrate is a high-value scaffold in medicinal chemistry because it offers two differentiated halogen "handles" for sequential functionalization.[1]

The core challenge is achieving exclusive coupling at the C4-Iodo position while suppressing reactivity at the C2-Chloro position. This selectivity relies on the kinetic differentiation of oxidative addition rates (


) between the C–I and C–Cl bonds. This protocol utilizes a thermodynamically controlled catalytic system to maximize mono-coupled product yield (>85%) while eliminating the need for hydroxyl group protection.

Mechanistic Foundation: The Kinetics of Selectivity

To achieve selectivity, one must understand the catalytic cycle's energy landscape. The rate-determining step in this context is the Oxidative Addition (OA) of the palladium catalyst to the aryl halide.[2]

  • Bond Dissociation Energy (BDE):

    
     (~65 kcal/mol) vs. 
    
    
    
    (~96 kcal/mol).
  • Kinetic Consequence: Palladium(0) inserts into the C–I bond with a significantly lower activation energy barrier (

    
    ) than the C–Cl bond.
    
  • Catalyst Selection: We utilize Pd(dppf)Cl₂·CH₂Cl₂ . The bidentate dppf ligand creates a steric bite angle that favors the larger iodine atom but is sufficiently electron-poor to prevent the rapid activation of the stronger C–Cl bond, which often occurs with electron-rich alkylphosphine ligands (e.g., SPhos, XPhos).

Visualization: Selectivity Energy Landscape

The following diagram illustrates the kinetic preference for the Iodine pathway over the Chlorine pathway.

SelectivityLandscape Figure 1: Kinetic differentiation of Oxidative Addition pathways. Start Substrate + Pd(0) TS_I TS: C-I Insertion (Low Barrier) Start->TS_I Fast k_OA TS_Cl TS: C-Cl Insertion (High Barrier) Start->TS_Cl Slow k_OA Int_I Pd(II)-I Complex (Active Cycle) TS_I->Int_I Int_Cl Pd(II)-Cl Complex (Side Reaction) TS_Cl->Int_Cl Product C4-Coupled Product Int_I->Product Transmetalation & Red. Elim.

[3]

Experimental Protocol

Materials & Stoichiometry[1][3][4]
ComponentRoleEquiv.Notes
(2-Chloro-4-iodophenyl)methanol Limiting Reagent1.0Purity >97% essential.
Aryl Boronic Acid Nucleophile1.1Slight excess ensures conversion.
Pd(dppf)Cl₂·CH₂Cl₂ Catalyst0.03 (3 mol%)Robust; air-stable precatalyst.
Na₂CO₃ (2.0 M aq) Base2.5Mild base prevents Cl-activation.
1,4-Dioxane Solvent-0.15 M concentration relative to substrate.
Step-by-Step Procedure

Step 1: Reaction Assembly (Inert Atmosphere)

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a rubber septum.

  • Charge the flask with (2-Chloro-4-iodophenyl)methanol (1.0 equiv) and the Aryl Boronic Acid (1.1 equiv).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).[3]

    • Note: Solids can be weighed in air, but the flask should be evacuated and backfilled with Nitrogen (

      
      ) or Argon (Ar) three times immediately after addition.
      

Step 2: Solvent & Base Addition [4]

  • Syringe in 1,4-Dioxane (degassed).

  • Syringe in 2.0 M Na₂CO₃ aqueous solution (degassed).

    • Critical Control Point: The solvent ratio should be approximately 4:1 (Dioxane:Water).[1] The presence of water is mandatory for the transmetalation step involving boronic acids.

Step 3: Thermal Activation

  • Place the flask in a pre-heated oil bath at 60°C .

  • Stir vigorously (800 RPM).

    • Caution: Do not exceed 80°C. Temperatures >90°C significantly increase the rate of C–Cl activation, leading to bis-coupled byproducts.

Step 4: Monitoring (Self-Validating System)

  • Check reaction by TLC or HPLC at 2 hours .

    • TLC Eluent: 30% EtOAc in Hexanes.

    • Observation: The starting material (Iodide) should disappear. The product will be more polar (lower

      
      ) if the boronic acid contains polar groups, or slightly less polar if adding a simple phenyl group.
      
    • Validation: If Starting Material remains after 4 hours, add 1 mol% additional catalyst. Do not increase temperature.

Step 5: Work-up

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and water.[1]

  • Separate phases.[1] Extract aqueous layer 2x with EtOAc.[1]

  • Wash combined organics with Brine, dry over

    
    , and concentrate.
    

Workflow Visualization

The following diagram outlines the operational flow, highlighting the decision nodes that ensure protocol integrity.

ProtocolWorkflow Figure 2: Operational Workflow with Decision Gates Setup Setup: Substrate + Boronic Acid + Pd(dppf)Cl2 under N2 Solvent Add Degassed Dioxane/Na2CO3 (aq) Setup->Solvent Heat Heat to 60°C Solvent->Heat Monitor Monitor (TLC/HPLC) @ 2h Heat->Monitor Check1 SM Consumed? Monitor->Check1 OverHeat Warning: Bis-coupling detected (Temp too high) Monitor->OverHeat If C-Cl product observed Success Cool & Workup (Selective Product) Check1->Success Yes Fail SM Remains Check1->Fail No Correct Add 1 mol% Cat Wait 2h Fail->Correct Correct->Monitor

Troubleshooting & Optimization Guide

IssueDiagnosisCorrective Action
Bis-coupling observed Temperature too high or Catalyst too active.Reduce temp to 50°C. Switch from SPhos/XPhos to Pd(dppf)Cl₂ or Pd(PPh₃)₄.
No Reaction Catalyst oxidation or poor solubility.Ensure solvents are degassed. Verify the "red" color of the Pd catalyst (black indicates decomposition).
Protodeboronation Boronic acid instability.Increase Boronic Acid to 1.5 equiv. Switch base to

(anhydrous conditions with minimal water).
Alcohol Interference -OH coordination to Pd.While rare with Pd(dppf), if yield is low, protect alcohol as THP ether or Acetate before coupling.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on C-Cl activation rates). Link

  • BenchChem Protocols. (2025). Application Notes for Chemoselective Suzuki-Miyaura Coupling. (General protocol verification). Link

  • Lu, J., et al. (2022).[5] A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions.[2][6][5] Chemical Science, 13, 3477-3488.[5] (Quantitative data on I vs Cl oxidative addition rates). Link

Sources

Application

Application Note: Chemoselective Synthesis of Biaryl Scaffolds using (2-Chloro-4-iodophenyl)methanol

Executive Summary & Strategic Value (2-Chloro-4-iodophenyl)methanol (CAS 1260654-93-0) represents a high-value "linchpin" scaffold in medicinal chemistry. Its structural utility derives from three distinct, orthogonal re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

(2-Chloro-4-iodophenyl)methanol (CAS 1260654-93-0) represents a high-value "linchpin" scaffold in medicinal chemistry. Its structural utility derives from three distinct, orthogonal reactive sites:

  • C4-Iodo: Highly reactive toward oxidative addition; the primary entry point for cross-coupling.

  • C2-Chloro: Sterically hindered and electronically distinct; remains inert under standard C-I coupling conditions, serving as a latent handle for secondary diversification.

  • Benzylic Alcohol: A versatile anchor for etherification, oxidation (to benzaldehydes), or conversion to electrophiles (benzyl halides/mesylates).

This guide details the protocols for exploiting the kinetic resolution between the aryl iodide and aryl chloride to synthesize biaryl compounds with high chemoselectivity.

Mechanistic Basis of Chemoselectivity

The success of this synthesis relies on the significant difference in bond dissociation energies (BDE) and the rate of oxidative addition (


) to Palladium(0).
  • C–I Bond: Weak (~65 kcal/mol). Fast oxidative addition.

  • C–Cl Bond: Strong (~95 kcal/mol). Slow oxidative addition.[1]

  • Steric Factor: The C2-Chloro substituent is ortho to the hydroxymethyl group, introducing steric hindrance that further retards Pd insertion at this site compared to the exposed C4-Iodo position.

Visualization: The Orthogonal Workflow

The following diagram illustrates the logical flow of sequential functionalization, prioritizing the C-I bond.

Chemoselectivity Start (2-Chloro-4-iodophenyl) methanol Pd_Cycle Pd(0) Oxidative Addition Start->Pd_Cycle Fast (k_I >> k_Cl) Intermed Intermediate: 4-Aryl-2-chlorobenzyl alcohol Pd_Cycle->Intermed Suzuki Coupling (Boronic Acid #1) Path_A Path A: C-Cl Activation (Ligand Controlled) Intermed->Path_A Path_B Path B: OH Functionalization (Oxidation/Alkylation) Intermed->Path_B Final_A Terphenyl Scaffold Path_A->Final_A Pd-XPhos/RuPhos Final_B Biaryl Ether/Amine Path_B->Final_B Standard Org. Syn.

Figure 1: Strategic workflow for the sequential functionalization of (2-Chloro-4-iodophenyl)methanol.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling (C4-Arylation)

This protocol targets the iodine at C4 while preserving the chlorine at C2.

Experimental Design Rationale
  • Catalyst: Pd(dppf)Cl₂·DCM is preferred over Pd(PPh₃)₄. The bidentate dppf ligand confers stability and prevents ligand dissociation that could lead to non-selective "naked" Pd species.

  • Base: Na₂CO₃ (aq) . A mild base is sufficient for C-I activation and minimizes competitive activation of the C-Cl bond or side reactions with the alcohol.

  • Solvent: 1,4-Dioxane/Water (4:1) . The water cosolvent is critical for dissolving the inorganic base and facilitating the transmetallation step.

Step-by-Step Procedure
  • Charge Reactor: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add:

    • (2-Chloro-4-iodophenyl)methanol (1.0 equiv, 1.0 mmol, ~268 mg)

    • Arylboronic acid (

      
      ) (1.1 equiv)
      
    • Pd(dppf)Cl₂[2]·DCM (0.03 equiv, 3 mol%)

  • Solvent & Degassing (CRITICAL):

    • Add 1,4-Dioxane (8 mL) and 2M Na₂CO₃ aqueous solution (2 mL).

    • Degas immediately: Sparge with Argon or Nitrogen for 10 minutes. Oxygen promotes homocoupling and catalyst deactivation.

  • Reaction:

    • Heat the mixture to 80°C (oil bath temperature).

    • Monitor by TLC or LCMS.

    • Typical Time: 2–4 hours. The starting material (Iodide) should disappear; the intermediate (Chloride) should remain stable.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL).

    • Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via silica gel flash chromatography.[3]

    • Eluent: Hexanes/EtOAc gradient (typically 10% to 40% EtOAc depending on the polarity of the coupled aryl group).

Data: Selectivity Optimization

Table 1: Comparison of Conditions for C-I vs C-Cl Selectivity

CatalystLigand TypeBaseTempSelectivity (I:Cl)Yield
Pd(dppf)Cl₂ Bidentate (Ferrocene)Na₂CO₃80°C>98:1 92%
Pd(PPh₃)₄MonodentateK₃PO₄100°C85:1578%
Pd(OAc)₂ / XPhosBulky BiarylK₃PO₄80°C50:50Mixture

Note: Avoid electron-rich, bulky ligands (like XPhos or SPhos) in this first step, as they are designed to activate aryl chlorides.

Protocol 2: Sequential C2-Functionalization (Optional)

Once the C4-biaryl is formed, the C2-chloro position can be activated. This requires "forcing" conditions compared to Protocol 1.

Experimental Design Rationale
  • Catalyst: Pd(OAc)₂ + SPhos (or XPhos). These Buchwald ligands are electron-rich and bulky, facilitating the oxidative addition into the sterically hindered and stronger C-Cl bond.

  • Base: K₃PO₄ or Cs₂CO₃ . Stronger bases are often required for efficient turnover with chlorides.

Step-by-Step Procedure
  • Charge Reactor: Use the purified product from Protocol 1 (1.0 equiv).

  • Add Reagents:

    • Second Boronic Acid (

      
      ) (1.5 equiv).
      
    • Pd(OAc)₂ (0.05 equiv).

    • SPhos (0.10 equiv) - Pre-stirring catalyst and ligand in solvent for 5 mins is recommended.

    • K₃PO₄ (3.0 equiv).

  • Solvent: Toluene/Water (10:1).

  • Reaction: Heat to 100–110°C for 12–18 hours.

  • Workup: Standard aqueous extraction and silica purification.

Handling & Stability Application Notes

Stability of the Alcohol

The hydroxymethyl group is generally stable under Suzuki conditions. However, if the coupling partner contains strong electrophiles, protect the alcohol as a TBS ether or THP ether prior to coupling.

  • Protection: TBSCl, Imidazole, DMF, RT, 2h.

  • Deprotection: TBAF, THF, RT, 1h.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Dehalogenation (Product has H instead of I) Hydride source present or overheating.Ensure solvent is peroxide-free (fresh dioxane). Lower temp to 60°C.
Homocoupling (Ar-Ar dimer) Oxygen presence.Increase degassing time. Ensure inert atmosphere.
Low Conversion of Cl (Protocol 2) Steric hindrance at C2.Switch to Pd-PEPPSI-IPr or XPhos Pd G4 precatalysts. Increase temp to 120°C (sealed tube).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

  • PubChem. (n.d.).[4] (2-Chloro-4-iodophenyl)methanol Compound Summary. National Library of Medicine.

  • Han, F. S. (2013). Transition-Metal-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions: A Remarkable Advance from Palladium to Nickel Catalysts. Chemical Society Reviews, 42, 5270-5298.

  • ChemScene. (n.d.). Product Information: (2-Chloro-4-iodophenyl)methanol.[5][6]

Sources

Method

Strategic Oxidation of (2-Chloro-4-iodophenyl)methanol to 2-Chloro-4-iodobenzaldehyde

Application Note & Protocol Guide Executive Summary The transformation of (2-chloro-4-iodophenyl)methanol to 2-chloro-4-iodobenzaldehyde is a pivotal step in the synthesis of polysubstituted aromatic scaffolds.[1] This a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The transformation of (2-chloro-4-iodophenyl)methanol to 2-chloro-4-iodobenzaldehyde is a pivotal step in the synthesis of polysubstituted aromatic scaffolds.[1] This aldehyde serves as a critical "linchpin" intermediate: the ortho-chloro group allows for directed metallation or nucleophilic aromatic substitution (


), while the para-iodo group provides a highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1]

This guide addresses the primary challenge in this oxidation: chemoselectivity . The target molecule contains two halogens susceptible to oxidative insertion or radical abstraction and an aldehyde prone to over-oxidation to the benzoic acid. We present two validated protocols:

  • Dess-Martin Periodinane (DMP): The "Gold Standard" for discovery-scale (mg to g), offering mild conditions and operational simplicity.[1]

  • TEMPO-Mediated Anelli Oxidation: The "Green Alternative" for process-scale (>10 g), utilizing catalytic oxidants to minimize waste and cost.[1]

Chemical Context & Strategic Analysis

Substrate Analysis

The starting material, (2-chloro-4-iodophenyl)methanol, is an electron-deficient benzyl alcohol.[1]

  • Electronic Effect: The inductive withdrawal by the ortho-Cl and para-I atoms reduces the nucleophilicity of the benzylic hydroxyl group. Consequently, electrophilic oxidants (like DMSO-based Swern reagents) may require slightly longer reaction times than with electron-rich substrates.[1]

  • Stability Risks:

    • C–I Bond: Weakest bond (

      
      65 kcal/mol).[1] Avoid radical initiators or high temperatures (
      
      
      
      C) to prevent deiodination.[1]
    • Over-oxidation: Primary benzyl alcohols oxidize easily to carboxylic acids.[1] Strong oxidants like

      
       or Jones Reagent (
      
      
      
      ) are contraindicated .[1]
Decision Matrix: Selecting the Oxidant

OxidationDecision Start Start: (2-Chloro-4-iodophenyl)methanol Scale What is the Reaction Scale? Start->Scale SmallScale Discovery (< 5g) Scale->SmallScale Speed Priority LargeScale Process (> 10g) Scale->LargeScale Cost/Waste Priority DMP Method A: Dess-Martin Periodinane (High Yield, Mild, Expensive) SmallScale->DMP TEMPO Method B: TEMPO/NaOCl (Catalytic, Cheap, Scalable) LargeScale->TEMPO

Figure 1: Decision matrix for selecting the appropriate oxidation methodology based on scale and constraints.

Protocol A: Dess-Martin Periodinane (DMP)

Best for: Small scale (100 mg – 5 g), high-value intermediates, and avoiding heavy metals.[1]

Mechanistic Insight

DMP acts as a chemical oxidant where the central iodine(V) atom accepts electrons.[1] The mechanism involves ligand exchange where the alcohol oxygen attacks the iodine center, releasing acetate. Intramolecular proton abstraction then yields the aldehyde and the iodinane byproduct.

  • Why DMP? It operates at neutral pH (buffered) and room temperature, preserving the sensitive C-I bond.[1]

Detailed Methodology

Reagents:

  • Substrate: (2-Chloro-4-iodophenyl)methanol (1.0 equiv)[1]

  • Oxidant: Dess-Martin Periodinane (1.2 equiv)[1]

  • Buffer: Sodium Bicarbonate (

    
    ) (2.0 equiv) - Critical to neutralize acetic acid byproduct.[1]
    
  • Solvent: Dichloromethane (DCM) (anhydrous, 0.1 M concentration)[1]

  • Quench: Sat.

    
     / Sat.[1][2][3] 
    
    
    
    (1:1 mixture)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend (2-chloro-4-iodophenyl)methanol (e.g., 1.0 g, 3.72 mmol) in anhydrous DCM (37 mL).

  • Buffering: Add solid

    
     (625 mg, 7.44 mmol) to the stirring solution.
    
    • Note: DMP releases 2 equivalents of acetic acid during the reaction. Acid-sensitive substrates require this buffer.[1]

  • Addition: Cool the mixture to 0°C (ice bath). Add DMP (1.9 g, 4.46 mmol) in a single portion.[1]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (23°C). Stir for 1–2 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 4:1).[1][2] The alcohol (

      
      ) should disappear; the aldehyde (
      
      
      
      ) will appear.
  • Workup (The "Fieser" Modification):

    • Dilute with diethyl ether (40 mL).

    • Pour the reaction mixture into a beaker containing a 1:1 mixture of saturated aqueous

      
       and saturated aqueous 
      
      
      
      (50 mL total).
    • Stir vigorously for 15 minutes until the organic layer is clear and the aqueous layer is cloudy/white. This reduces unreacted iodine species.[1]

  • Isolation: Separate layers. Extract aqueous phase with DCM (

    
     mL).[1] Combine organics, dry over 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Usually not required.[1] If necessary, pass through a short silica plug eluting with 10% EtOAc/Hexanes.[1]

Protocol B: TEMPO-Mediated Oxidation (Anelli Protocol)

Best for: Scale-up (>10 g), green chemistry compliance, and cost reduction.[1]

Mechanistic Insight

This is a biphasic catalytic cycle.[1] The oxoammonium ion (active oxidant) is generated in situ from TEMPO by NaOCl (bleach).[1] KBr acts as a co-catalyst, forming HOBr which oxidizes TEMPO faster than HOCl alone.[1]

  • Critical Control Point: The pH must be maintained at 8.6–9.5 using

    
    .
    
    • pH < 8: Formation of

      
       gas and potential chlorination of the aromatic ring.
      
    • pH > 10: Lower oxidation potential; reaction stalls.[1]

Detailed Methodology

Reagents:

  • Substrate: (2-Chloro-4-iodophenyl)methanol (10.0 g, 37.2 mmol)[1]

  • Catalyst: TEMPO (0.01 equiv, 58 mg)[1]

  • Co-Catalyst: KBr (0.1 equiv, 440 mg)[1]

  • Oxidant: NaOCl (Commercial bleach, ~10-13%, 1.1 equiv)[1]

  • Solvent: DCM (75 mL) and Water (25 mL)[1]

  • Buffer:

    
     (adjust to pH 9)[1]
    

Step-by-Step Procedure:

  • Solution A (Organic): Dissolve substrate (10 g) and TEMPO (58 mg) in DCM (75 mL) in a 3-neck flask equipped with an internal thermometer and overhead stirrer. Cool to 0°C.[1][2]

  • Solution B (Aqueous): Dissolve KBr (440 mg) in water (25 mL). Add solid

    
     until saturated.[1] Add this to the reaction flask.
    
  • Oxidant Addition: Slowly add aqueous NaOCl (calculated for 1.1 equiv active chlorine) dropwise via addition funnel over 30 minutes.

    • Exotherm Control: Maintain internal temperature < 10°C.[1]

  • Reaction: Stir vigorously at 0–5°C for 30–60 minutes.

    • Color Change: The mixture often turns orange/red (TEMPO radical) then yellow.

  • Quench: Add aqueous

    
     (5 mL) to destroy excess bleach.[1] Test with starch-iodide paper (should remain white).[1]
    
  • Isolation: Separate phases. Extract aqueous layer with DCM.[1] Wash combined organics with brine, dry over

    
    , and concentrate.[1][3][4][5]
    
TEMPO Catalytic Cycle Visualization

TempoCycle TEMPO TEMPO (Radical) Oxoammonium Oxoammonium (Active Oxidant) TEMPO->Oxoammonium Oxidation (NaOCl/KBr) Hydroxylamine Hydroxylamine (Reduced) Oxoammonium->Hydroxylamine Reduction Product Aldehyde Product Oxoammonium->Product Oxidizes Hydroxylamine->TEMPO Symproportionation Substrate Alcohol Substrate Substrate->Oxoammonium Bleach NaOCl / KBr

Figure 2: The catalytic cycle of TEMPO oxidation.[1] The oxoammonium species is the active oxidant that converts the alcohol to the aldehyde.[6]

Analytical Validation & QC

Upon isolation, the product must be validated to ensure no over-oxidation (acid) or de-halogenation occurred.[1]

Table 1: Key Analytical Markers

TechniqueParameterExpected Signal (Aldehyde)Impurity Flag (Acid/Alcohol)
1H NMR Aldehyde ProtonSinglet,

10.2 – 10.4 ppm
Acid: Broad singlet >11 ppm
1H NMR Benzylic

Absent Alcohol: Doublet/Singlet ~4.7 ppm
IR Carbonyl StretchSharp, ~1690–1700

Acid: Broad OH ~3000

HPLC Retention TimeLess polar than alcoholAcid is significantly more polar

Physical Properties:

  • Appearance: White to pale yellow solid.[1]

  • Melting Point: ~68–72°C (verify with specific batch).

Troubleshooting & Safety

Common Issues
  • Incomplete Conversion (DMP): Usually due to wet solvent (water hydrolyzes DMP).[1] Ensure DCM is dry.[1]

  • Chlorinated Byproducts (TEMPO): pH dropped below 8.[1] Increase

    
     loading or use a phosphate buffer.[1]
    
  • Over-oxidation: Rare with these methods, but if observed, reduce reaction time and temperature.[1]

Safety Hazards
  • DMP: Shock and heat sensitive.[1] Do not heat >75°C. Store in a freezer.

  • 2-Chloro-4-iodobenzaldehyde: Potential skin sensitizer.[1] Handle in a fume hood.

  • NaOCl: Incompatible with amines and acids (releases chlorine gas).[1]

References

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1] J. Org.[1][7] Chem.1983 , 48, 4155–4156.[1] Link[1]

  • Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions."[1] J. Org.[1][7] Chem.1987 , 52, 2559–2562.[1] Link[1]

  • Tojo, G.; Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice; Springer: New York, 2006.[1] (General reference for protocol adaptation).

  • Ciriminna, R.; Pagliaro, M. "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives."[1] Org.[1][4][7][8] Process Res. Dev.2010 , 14, 245–251.[1] Link[1]

Sources

Application

Application Note: Optimized Reaction Conditions for Sonogashira Coupling at the Iodine Position

Abstract & Strategic Overview The Sonogashira cross-coupling of aryl iodides represents the "gold standard" in alkynylation due to the weak C–I bond dissociation energy (~65 kcal/mol) compared to bromides (~81 kcal/mol)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The Sonogashira cross-coupling of aryl iodides represents the "gold standard" in alkynylation due to the weak C–I bond dissociation energy (~65 kcal/mol) compared to bromides (~81 kcal/mol) or chlorides (~96 kcal/mol). While this high reactivity allows for mild conditions, it paradoxically invites specific side reactions—primarily alkyne homocoupling (Glaser coupling) and dehalogenation—if protocols are not rigorously controlled.

This guide moves beyond generic textbook procedures to provide optimized, robust workflows specifically for aryl iodides. We distinguish between Standard Catalytic Systems (for discovery chemistry) and Copper-Free Systems (for pharmaceutical process chemistry where trace metal remediation is critical).

Mechanistic Intelligence

To optimize the reaction, one must understand the distinct pathways for Copper-Cocataylzed vs. Copper-Free cycles.

The "Why" Behind the Reagents
  • The Electrophile (Ar-I): Oxidative addition is fast and rarely rate-limiting. This allows the use of less electron-rich ligands (like PPh3) compared to Ar-Cl couplings.

  • The Base: In Cu-cocatalyzed systems, the base regenerates the Cu(I) catalyst. In Cu-free systems, the base must be strong enough to deprotonate the

    
    -coordinated alkyne at the Pd center.
    
  • The Enemy (Oxygen): In the presence of Cu(I) and Base, O₂ rapidly oxidizes the alkyne to a diyne (Glaser product), consuming the starting material.

Pathway Visualization

The following diagram contrasts the two dominant mechanistic pathways.

SonogashiraMechanism cluster_Pd Palladium Cycle (Main) cluster_Cu Copper Cycle (Co-Catalytic) Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast for Ar-I) Pd0->OxAdd Pd_Ar_I Pd(II)(Ar)(I)L2 OxAdd->Pd_Ar_I TransMet Transmetallation (Rate Limiting) Pd_Ar_I->TransMet Pd_Ar_Alk Pd(II)(Ar)(Alkynyl)L2 Pd_Ar_I->Pd_Ar_Alk Cu-Free Route: Carbopalladation + Base TransMet->Pd_Ar_Alk RedElim Reductive Elimination (Product Release) Pd_Ar_Alk->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product CuI Cu(I)X Cu_Alk Cu(I)-Acetylide (Nucleophile) CuI->Cu_Alk Cu_Alk->TransMet - Cu(I)X ArI Aryl Iodide (Ar-I) ArI->OxAdd Alkyne Terminal Alkyne Alkyne->Cu_Alk + Base Base Amine Base

Caption: Fig 1. Dual-cycle mechanism showing the interception of the Pd(II) intermediate by Cu-acetylide (Standard) vs. direct deprotonation (Cu-Free).

Optimization Matrix: Reaction Conditions

Select your condition set based on substrate complexity and purity requirements.

VariableProtocol A: Standard (Discovery) Protocol B: Cu-Free (Pharma/Process) Protocol C: Aqueous/Green
Primary Use Rapid synthesis, robust yields.Avoiding heavy metal impurities; avoiding homocoupling.Sustainability; polar substrates.
Pd Source Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (1-5 mol%)Pd(OAc)₂ or PdCl₂(CH₃CN)₂ (2-5 mol%)Pd/C or Na₂PdCl₄
Ligand PPh₃ (often included in precatalyst)XPhos, SPhos, or bulky phosphinesTPPTS (water soluble) or none
Co-Catalyst CuI (2-5 mol%)None None
Base Et₃N or Et₂NH (Excess/Solvent)Piperidine, Cs₂CO₃, or DABCOK₂CO₃ or NaOH
Solvent THF, DMF, or TolueneDMF, NMP, or IsopropanolH₂O : CH₃CN (1:1) or surfactant
Temp Room Temperature (20-25°C) 60°C - 80°C (Requires energy for activation)40°C - 80°C
Atmosphere Inert (Argon/Nitrogen)Inert (Argon/Nitrogen)Air (if robust catalyst used)

Detailed Experimental Protocols

Protocol A: Standard High-Yield Method (Pd/Cu)

Best for: Routine synthesis where trace copper contamination is acceptable.

Reagents:

  • Aryl Iodide (1.0 equiv)[1]

  • Terminal Alkyne (1.1 - 1.2 equiv)[2]

  • Catalyst: PdCl₂(PPh₃)₂ (2 mol%)

  • Co-Catalyst: CuI (1-2 mol%)

  • Solvent: Dry THF (0.2 M concentration)

  • Base: Triethylamine (Et₃N) (2.0 equiv)

Step-by-Step Workflow:

  • Degassing (Critical): Sparge the THF and Et₃N with Argon for 15 minutes prior to use. Rationale: Oxygen promotes Cu-mediated Glaser coupling.

  • Vessel Prep: Flame-dry a reaction vial/flask and cool under Argon.

  • Solids Addition: Add Aryl Iodide, PdCl₂(PPh₃)₂, and CuI to the flask.

  • Liquids Addition: Add degassed THF and Et₃N via syringe.

  • Activation: Stir for 5 minutes. The solution often turns yellow/brown.

  • Alkyne Addition: Add the terminal alkyne dropwise (neat or in minimal THF).

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Monitoring: Check TLC. If conversion is slow (<50% after 2h), heat to 40°C. Aryl iodides rarely require temperatures >50°C.

  • Workup: Dilute with EtOAc, wash with sat. NH₄Cl (to sequester Cu), then brine. Dry over Na₂SO₄.

Protocol B: Copper-Free Method

Best for: Pharmaceutical intermediates, substrates prone to homocoupling.

Reagents:

  • Aryl Iodide (1.0 equiv)[1]

  • Terminal Alkyne (1.5 equiv)[1]

  • Catalyst: Pd(OAc)₂ (3 mol%)

  • Ligand: PPh₃ (6 mol%) - Pre-stir to form active species.

  • Base: Piperidine (2.0 equiv) - Acts as both base and ligand aid.

  • Solvent: DMF or NMP (High polarity helps stabilize the Pd-complex).

Step-by-Step Workflow:

  • Catalyst Formation: In the reaction vessel, dissolve Pd(OAc)₂ and PPh₃ in degassed DMF. Stir for 15 mins at RT until the solution becomes clear/yellow (formation of Pd(0) species).

  • Substrate Addition: Add Aryl Iodide and Piperidine.

  • Alkyne Addition: Add Terminal Alkyne.[1][2][3][4][5][6][7]

  • Reaction: Heat to 60°C .

    • Note: Unlike Protocol A, Cu-free reactions with PPh₃ generally require thermal energy to overcome the activation barrier for the deprotonation step.

  • Workup: Pour into water/ice mix. Extract with Et₂O or EtOAc. (DMF removal requires thorough water washes).

Troubleshooting Decision Tree

Use this logic flow to diagnose failures.

Troubleshooting Start Reaction Failed/Low Yield Check1 Is Starting Material (Ar-I) Consumed? Start->Check1 SM_Left Yes (SM Remains) Check1->SM_Left SM_Gone No (SM Consumed) Check1->SM_Gone Heat Increase Temp (to 50°C) SM_Left->Heat Catalyst Check Catalyst Quality (Is Pd black precipitating?) Heat->Catalyst Ligand Switch to Bulky Ligand (e.g., XPhos) Catalyst->Ligand Prod_Check Is Product Formed? SM_Gone->Prod_Check Dehal Dehalogenation (Ar-H)? Reduce Hydride sources Prod_Check->Dehal Ar-H Found Glaser Glaser Product (Diyne)? O2 Leak! Degas better. Prod_Check->Glaser Diyne Found

Caption: Fig 2. Diagnostic workflow for Sonogashira reaction failures.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • BenchChem Technical Support. (2025). Sonogashira Coupling of Complex Molecules: Protocols and Troubleshooting.

  • Bora, U., et al. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. RSC Advances.

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition.

Sources

Method

Application Notes and Protocols: Strategic Protection of the Hydroxyl Group in (2-Chloro-4-iodophenyl)methanol

Introduction: The Strategic Imperative for Hydroxyl Group Protection In the landscape of complex organic synthesis, particularly in pharmaceutical and materials science research, (2-Chloro-4-iodophenyl)methanol serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for Hydroxyl Group Protection

In the landscape of complex organic synthesis, particularly in pharmaceutical and materials science research, (2-Chloro-4-iodophenyl)methanol serves as a critical and versatile building block. Its halogenated phenyl ring offers multiple handles for cross-coupling reactions and other transformations, while the benzylic hydroxyl group provides a key point for further functionalization. However, the very reactivity of this hydroxyl group—its nucleophilicity and moderate acidity—often necessitates its temporary masking to prevent unwanted side reactions during multi-step synthetic sequences.[1][2][3][4][5]

The selection of a suitable protecting group is not a trivial decision; it is a strategic choice that dictates the feasibility and efficiency of the entire synthetic route.[3][6] An ideal protecting group must be introduced in high yield under mild conditions, remain inert to a specific set of subsequent chemical transformations, and be cleanly removed in high yield without affecting other functional groups within the molecule.[1][7] This guide provides a detailed analysis of various protecting group strategies for (2-Chloro-4-iodophenyl)methanol, offering field-proven insights and detailed protocols to aid researchers in making informed decisions.

Molecular Considerations: The Influence of Phenyl Ring Substituents

The electronic and steric environment of the hydroxyl group in (2-Chloro-4-iodophenyl)methanol is significantly influenced by the chloro and iodo substituents on the aromatic ring.

  • Electronic Effects: The chlorine atom at the ortho position and the iodine atom at the para position are both electron-withdrawing through induction. This effect slightly increases the acidity of the benzylic proton, potentially facilitating its removal during protection steps that require a base.

  • Steric Effects: The presence of the ortho-chloro substituent introduces steric hindrance around the benzylic carbon, which can influence the rate of both protection and deprotection reactions.

A judicious choice of protecting group and reaction conditions will account for these intrinsic properties to ensure efficient and selective transformations.

A Comparative Analysis of Key Protecting Group Families

The most common and effective strategies for protecting benzylic alcohols fall into three main categories: Silyl Ethers, Alkoxymethyl Ethers, and Benzyl Ethers. Each family offers a unique stability profile, allowing for tailored selection based on the planned synthetic pathway.

Protecting Group FamilyExamplesGeneral Stability ProfileKey Deprotection Method(s)
Silyl Ethers TBS, TIPS, TBDPSStable to bases, mild acids, oxidation, and organometallic reagents. Labile to strong acids and fluoride ions.Fluoride ion sources (e.g., TBAF), strong acids (e.g., HCl).[8][9][10]
Alkoxymethyl Ethers MOM, SEMStable to strongly basic and weakly acidic conditions. Labile to strong acids.[11][12]Acid-catalyzed hydrolysis (e.g., HCl in MeOH).[11][12]
Benzyl Ethers Bn, PMBRobustly stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.Catalytic hydrogenolysis (e.g., H₂, Pd/C).[13][14][15]

Detailed Protocols and Application Notes

Strategy 1: Silyl Ethers — The Workhorse of Hydroxyl Protection

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of installation, general stability, and mild cleavage conditions.[10][16] The tert-butyldimethylsilyl (TBS) group is a popular choice for its balance of stability and ease of removal.

This protocol leverages the Corey protocol, a reliable and rapid method for the silylation of alcohols.[9]

Rationale: Imidazole acts as a base to deprotonate the alcohol and also as a nucleophilic catalyst. Dichloromethane (DCM) is used as a non-polar solvent. The reaction is typically high-yielding and clean.

Step-by-Step Methodology:

  • To a solution of (2-Chloro-4-iodophenyl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M) under an inert atmosphere (e.g., Nitrogen or Argon), add imidazole (1.5 eq.).

  • Stir the solution at room temperature for 10 minutes.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl or TBSCl, 1.2 eq.) portion-wise.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 2-4 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure TBS-protected alcohol.

The exceptional strength of the Silicon-Fluoride bond is exploited for the clean and efficient cleavage of silyl ethers.[10] Tetra-n-butylammonium fluoride (TBAF) is the most common reagent for this purpose.[8][17]

Rationale: The fluoride ion attacks the silicon atom, forming a pentavalent intermediate which then collapses to release the alkoxide and fluorosilane. THF is an excellent solvent for this transformation.

Step-by-Step Methodology:

  • Dissolve the TBS-protected (2-Chloro-4-iodophenyl)methanol (1.0 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.1 M).

  • Add a 1.0 M solution of TBAF in THF (1.5 eq.) dropwise at room temperature.

  • Stir the reaction and monitor by TLC. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Resuspend the residue in ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the deprotected alcohol.

Strategy 2: Alkoxymethyl Ethers — Stability in Basic Media

Methoxymethyl (MOM) ethers are valuable for their stability under strongly basic conditions where silyl ethers might be labile.[12]

This procedure uses a strong base to generate the alkoxide, which is then trapped with MOM-Cl.

Rationale: A strong, non-nucleophilic base like sodium hydride (NaH) is used to ensure complete deprotonation of the alcohol. Anhydrous conditions are critical as NaH reacts violently with water.

Step-by-Step Methodology:

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF or DMF at 0 °C under an inert atmosphere, add a solution of (2-Chloro-4-iodophenyl)methanol (1.0 eq.) in the same solvent dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

  • Add methoxymethyl chloride (MOM-Cl, 1.3 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the reaction is complete (typically 12-16 hours).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.[11]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the MOM-protected alcohol, which can be further purified by chromatography.

MOM ethers are readily cleaved under acidic conditions.[11][12]

Rationale: The acidic conditions protonate the ether oxygen, leading to the formation of a hemiacetal which is unstable and hydrolyzes to the alcohol.

Step-by-Step Methodology:

  • Dissolve the MOM-protected alcohol (1.0 eq.) in methanol (approx. 0.1 M).

  • Add a catalytic amount of concentrated hydrochloric acid (HCl, e.g., 3-4 drops) or another strong acid like p-toluenesulfonic acid (p-TsOH).

  • Stir the solution at room temperature or gently heat to reflux, monitoring by TLC. The reaction is often complete within a few hours.[11]

  • Upon completion, neutralize the acid with a saturated aqueous solution of NaHCO₃.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the deprotected alcohol. Purify by chromatography if necessary.

Visualizing the Workflow: A Logical Approach

The following diagrams illustrate the general workflow for the protection and deprotection sequences.

Protection_Workflow Substrate (2-Chloro-4-iodophenyl)methanol Reagents Protecting Group Reagent + Base/Catalyst Substrate->Reagents Protection Reaction Workup Aqueous Workup & Purification Reagents->Workup Protected Protected Alcohol Workup->Protected

Caption: General workflow for hydroxyl group protection.

Deprotection_Workflow Protected Protected Alcohol Deprotect_Reagent Cleavage Reagent (e.g., TBAF, HCl) Protected->Deprotect_Reagent Deprotection Reaction Workup Aqueous Workup & Purification Deprotect_Reagent->Workup Deprotected (2-Chloro-4-iodophenyl)methanol Workup->Deprotected

Caption: General workflow for hydroxyl group deprotection.

Orthogonal Protection: Advanced Synthetic Strategy

In more complex syntheses, a molecule may contain multiple hydroxyl groups or other functional groups that require protection. An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others.[1][6][18]

For instance, if a synthetic intermediate contained both a TBS-protected alcohol and a Benzyl (Bn)-protected alcohol, the TBS group could be selectively removed with TBAF while leaving the Bn group intact. Subsequently, the Bn group could be removed by catalytic hydrogenolysis without affecting other parts of the molecule. This level of control is essential in the synthesis of complex natural products and pharmaceuticals.

Orthogonal_Strategy cluster_0 Step 1: Orthogonal Protection cluster_1 Step 2: Selective Deprotection Molecule Molecule OH (A) OH (B) P1 Protect with TBSCl Molecule:f1->P1 P2 Protect with BnBr Molecule:f2->P2 Protected Molecule O-TBS O-Bn P1->Protected:f1 P2->Protected:f2 D1 TBAF Protected:f1->D1 D2 H₂, Pd/C Protected:f2->D2 Intermediate Molecule OH O-Bn D1->Intermediate:f1 Final Molecule O-TBS OH D2->Final:f2

Caption: Logic of an orthogonal protection strategy.

Conclusion

The effective protection and deprotection of the hydroxyl group in (2-Chloro-4-iodophenyl)methanol is a foundational requirement for its use in advanced organic synthesis. The choice between silyl ethers, alkoxymethyl ethers, or other families of protecting groups must be made with careful consideration of the entire planned reaction sequence. Silyl ethers, particularly TBS, offer a versatile and mild option for many transformations. MOM ethers provide enhanced stability in basic environments. By understanding the stability profiles and applying the detailed protocols provided in this guide, researchers can confidently navigate the challenges of multi-step synthesis and unlock the full potential of this valuable chemical intermediate.

References

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • Reddy, R. J., et al. (2003). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Chemistry Letters, 32(8), 734-735. [Link]

  • Wang, B., Sun, H.-X., & Sun, Z.-H. (2009). LiOAc-Catalyzed Chemoselective Deprotection of Aryl Silyl Ethers under Mild Conditions. The Journal of Organic Chemistry, 74(4), 1781–1784. [Link]

  • Bahrami, K., & Shirini, F. (2005). A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Organic & Biomolecular Chemistry, 3(23), 4245-4247. [Link]

  • Lee, K., & Kim, D. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron Letters, 51(9), 1231-1233. [Link]

  • Wikipedia. (n.d.). Silyl ether. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

  • Ono, A., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8345–8353. [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Wunberg, T., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 70(8), 3048–3055. [Link]

  • Ono, A., et al. (2018). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Organic & Biomolecular Chemistry, 16(1), 101-109. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

  • Park, J., & Lee, J. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Advanced Synthesis & Catalysis. [Link]

  • University of Pennsylvania. (n.d.). Protecting Groups. [Link]

  • Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. [Link]

  • Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups. [Link]

  • Poon, K. W., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 43. [Link]

  • Walvoort, M. T. C., et al. (2010). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. European Journal of Organic Chemistry, 2010(28), 5434–5452. [Link]

  • Google Patents. (n.d.).
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Wikipedia. (n.d.). Benzyl alcohol. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Thieme. [Link]

  • ResearchGate. (2021). Ester cleavage conditions?. [Link]

  • Master Organic Chemistry. (2015). Alcohol Protecting Groups. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. [Link]

  • OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Thieme. [Link]

  • SlideShare. (n.d.). Protection of OH group of alcohol. [Link]

  • Lee, H., et al. (2012). A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen. Bioorganic & Medicinal Chemistry Letters, 22(17), 5554–5557. [Link]

  • UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. [Link]

Sources

Application

Application Note: Chemoselective Reduction of 2-Chloro-4-iodobenzoic Acid to (2-Chloro-4-iodophenyl)methanol

Executive Summary This application note details the protocol for the chemoselective reduction of 2-chloro-4-iodobenzoic acid to (2-chloro-4-iodophenyl)methanol . This transformation is a critical step in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the chemoselective reduction of 2-chloro-4-iodobenzoic acid to (2-chloro-4-iodophenyl)methanol . This transformation is a critical step in the synthesis of pharmaceutical scaffolds, particularly for Suzuki-Miyaura or Sonogashira cross-coupling precursors where the aryl iodide moiety must remain intact.

Key Challenge: The primary difficulty lies in reducing the carboxylic acid without affecting the aryl iodide. Standard reduction methods utilizing catalytic hydrogenation (e.g.,


) or dissolving metals often lead to hydrodehalogenation (loss of Iodine).

Strategic Solution: This protocol utilizes Borane-Tetrahydrofuran (


)  or in situ generated Borane (

)
. Borane species exhibit high chemoselectivity for carboxylic acids over aryl halides and esters, ensuring the retention of the halogenated pharmacophore.

Strategic Considerations & Mechanism

Chemoselectivity Profile

The reduction of benzoic acids containing heavy halogens (I, Br) requires electrophilic reducing agents. Nucleophilic reducing agents like


 are effective but pose a higher risk of side reactions and are difficult to handle safely at scale.
  • Reagent of Choice: Borane (

    
    ) acts as a Lewis acid, coordinating to the carbonyl oxygen of the carboxyl group. This activates the carbonyl for hydride transfer.
    
  • Selectivity:

    
    .
    
  • Stability: The aryl-chloride and aryl-iodide bonds are stable to diborane under mild conditions (

    
     to 
    
    
    
    ).
Reaction Scheme

The pathway involves the formation of a triacyloxyborane intermediate, which is rapidly reduced to the alcohol.

ReactionScheme Start 2-Chloro-4-iodobenzoic acid (Carboxylic Acid) Inter Triacyloxyborane Intermediate Start->Inter BH3·THF (Electrophilic Attack) Prod (2-Chloro-4-iodophenyl)methanol (Benzyl Alcohol) Inter->Prod Hydride Transfer & Hydrolysis

Figure 1: Mechanistic pathway of Borane-mediated reduction.

Materials & Equipment

Reagent/EquipmentGrade/SpecificationRole
2-Chloro-4-iodobenzoic acid >98% PurityStarting Material
Borane-THF Complex 1.0 M in THFReducing Agent (Method A)
Sodium Borohydride (

)
Powder, >98%Reducing Agent Precursor (Method B)
Iodine (

)
Resublimed crystalsActivator (Method B)
Tetrahydrofuran (THF) Anhydrous, Inhibitor-freeSolvent
Methanol HPLC GradeQuenching Agent
Inert Gas Nitrogen or ArgonAtmosphere Control

Experimental Protocols

Method A: Borane-THF Complex (Standard Laboratory Scale)

Best for: High purity requirements, small scale (<10g), and rapid execution.

  • Preparation: Oven-dry a 2-neck round-bottom flask (RBF) and cool under a stream of Nitrogen (

    
    ).
    
  • Dissolution: Charge 2-chloro-4-iodobenzoic acid (1.0 equiv) and anhydrous THF (5 mL per mmol substrate). Stir until dissolved.

  • Cooling: Cool the solution to

    
     using an ice/water bath.
    
  • Addition: Slowly add

    
     (1.0 M solution, 1.5 - 2.0 equiv) dropwise via a pressure-equalizing addition funnel or syringe.
    
    • Caution: Hydrogen gas (

      
      ) evolution will occur. Ensure proper venting.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours.

    • Monitoring: Check TLC (Mobile Phase: 30% EtOAc/Hexanes). The acid spot (baseline/streaking) should disappear; the alcohol spot (

      
      ) should appear.
      
  • Quenching: Cool back to

    
    . Carefully add Methanol (excess) dropwise until gas evolution ceases.
    
    • Note: This breaks the borate ester complexes.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in EtOAc and wash with saturated

    
     (to remove unreacted acid) and Brine. Dry over 
    
    
    
    .
Method B: In Situ Borane Generation ( )

Best for: Scale-up (>10g), cost-efficiency, and avoiding storage of unstable Borane-THF.

  • Setup: Purge a 3-neck RBF with Nitrogen.

  • Charge: Add Sodium Borohydride (

    
    , 2.4 equiv) and anhydrous THF. Cool to 
    
    
    
    .
  • Substrate Addition: Add 2-chloro-4-iodobenzoic acid (1.0 equiv) to the suspension.

  • Iodine Addition: Dissolve Iodine (

    
    , 1.0 equiv) in THF. Add this solution dropwise to the reaction mixture over 30–60 minutes.
    
    • Mechanism:[1][2][3]

      
      .
      
  • Reflux: Once addition is complete and gas evolution subsides, heat the mixture to reflux (

    
    ) for 1–3 hours.
    
  • Workup: Cool to RT. Carefully quench with Methanol. Concentrate, then partition between EtOAc and 1M HCl (to solubilize boron salts). Wash organic layer with Sodium Thiosulfate (

    
    ) to remove any residual iodine color.
    

Workup & Purification Logic

The isolation of the alcohol requires specific attention to removing boron salts and unreacted carboxylic acid.

WorkupFlow Reaction Crude Reaction Mixture (THF, Borate Esters) Quench Quench with MeOH Concentrate -> Redissolve in EtOAc Reaction->Quench Wash1 Wash: Sat. NaHCO3 Quench->Wash1 Split1 Phase Separation Wash1->Split1 AqLayer Aqueous Layer (Contains Unreacted Acid) Split1->AqLayer Discard/Recycle OrgLayer Organic Layer (Target Alcohol) Split1->OrgLayer Final Dry (Na2SO4) -> Concentrate Yield: (2-Chloro-4-iodophenyl)methanol OrgLayer->Final

Figure 2: Purification workflow ensuring removal of starting material.

Analytical Validation

ParameterSpecificationMethod
Appearance White to Off-white SolidVisual
1H NMR (DMSO-d6)

4.50 (d, 2H,

), 5.45 (t, 1H, OH), 7.3-7.9 (m, 3H, Ar-H)
400 MHz NMR
Mass Spectrometry

268/270

pattern (Cl isotope)
LC-MS (ESI+)
Purity >98% AreaHPLC (C18, Water/ACN)

Note on Stability: Aryl iodides are light-sensitive. Store the final product in amber vials at


.

Troubleshooting & Optimization

  • Incomplete Conversion: If starting material remains (visible on TLC), add an additional 0.5 equiv of

    
     or reflux for an additional hour. Borane reagents degrade over time; ensure reagents are fresh.
    
  • Dehalogenation: If trace de-iodination is observed (check MS for mass -126), lower the reaction temperature to

    
     and extend reaction time rather than heating.
    
  • Boron Emulsions: If the workup forms a sticky emulsion, wash the organic layer with a 10% aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) to chelate boron residues.

References

  • Beilstein Journals. Synthesis of (2-iodo-4-bromophenyl)methanol via Borane-DMS reduction. (Analogous chemistry demonstrating chemoselectivity).

  • Organic Process Research & Development. Safe Handling of Boranes at Scale. (Safety protocols for Borane-THF and in situ generation).

  • National Institute of Informatics. Borane evolution and its application to organic synthesis using the phase-vanishing method. (In situ generation of borane from NaBH4/I2).[4]

  • ChemScene. (2-Chloro-4-iodophenyl)methanol Product Data and Safety Sheets.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing dechlorination during Suzuki coupling of (2-Chloro-4-iodophenyl)methanol

Ticket ID: CHEM-SEL-2401 Topic: Chemoselectivity & Prevention of Dechlorination Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary: The Selectivity...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SEL-2401 Topic: Chemoselectivity & Prevention of Dechlorination Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The Selectivity Challenge

You are attempting a Suzuki-Miyaura coupling on (2-Chloro-4-iodophenyl)methanol . This substrate presents a classic chemoselectivity challenge: coupling at the C–I bond (Position 4) while preserving the C–Cl bond (Position 2).

The Core Issue: While Iodine is kinetically more reactive toward oxidative addition than Chlorine, "Dechlorination" (Hydrodehalogenation) is a persistent side reaction. This occurs when the Palladium catalyst, instead of coupling, replaces the Chlorine atom with a Hydrogen atom, or when the catalyst becomes too active and couples at the Chlorine site (Bis-coupling).

Success Metric: >95% Yield of the 4-substituted product with <1% Dechlorination or Bis-coupling.

Mechanistic Root Cause Analysis

To prevent dechlorination, you must understand its origin. It is rarely a random event; it is a specific catalytic cycle involving Palladium-Hydride (Pd-H) species.[1]

The Mechanism of Dechlorination

Dechlorination does not occur via direct displacement. It occurs because the catalytic cycle is hijacked by a hydride source.

  • Oxidative Addition (OA): Pd(0) inserts into the C-Cl bond (usually slow, but accelerated by active ligands or heat).

  • Hydride Formation: The Pd(II)-Cl species exchanges the Cl for a Hydride (H).

    • Source of H: Most commonly alcoholic solvents (Methanol, Ethanol, Isopropanol) via

      
      -hydride elimination. Your substrate's benzylic alcohol moiety (-CH2OH) can also serve as an intramolecular hydride source.
      
  • Reductive Elimination: The Aryl-Pd-H species eliminates to form Ar-H (Dechlorinated product) and regenerates Pd(0).[1]

Visualization: The Selectivity Landscape

The following diagram illustrates the kinetic competition between the desired coupling and the side reactions.

SelectivityLandscape Start Substrate: (2-Cl-4-I-phenyl)methanol OA_I Oxidative Addition (C-I) FAST (Kinetic Product) Start->OA_I Low Temp Standard Ligand OA_Cl Oxidative Addition (C-Cl) SLOW (High Barrier) Start->OA_Cl High Temp Bulky/Rich Ligand Pd0 Pd(0) Catalyst Pd0->OA_I Pd0->OA_Cl Int_I Pd(II)-Aryl-Iodide Intermediate OA_I->Int_I Int_Cl Pd(II)-Aryl-Chloride Intermediate OA_Cl->Int_Cl Product Desired Product (C-I Coupled) Int_I->Product Dechlor Dechlorination (Ar-H) Int_Cl->Dechlor + Pd-H Species Hydride Hydride Source (Alcohol/Solvent) Hydride->Dechlor

Caption: Kinetic competition between the desired C-I coupling (Green path) and C-Cl activation leading to dechlorination (Red path).

Optimized Protocol Parameters

To ensure success, we must engineer the reaction conditions to favor the Green path (above) and block the Red path.

Catalyst Selection[1][2][3][4][5][6][7]
  • Recommended: Pd(PPh3)4 (Tetrakis) or Pd(dppf)Cl2.

    • Why: These contain "older generation" phosphine ligands. They are active enough to insert into the weak C–I bond but generally too sterically unhindered and electron-poor to activate the strong C–Cl bond under mild conditions.

  • AVOID: Pd2(dba)3 + XPhos, SPhos, or PtBu3.

    • Why: These Buchwald-type ligands are designed to activate aryl chlorides. Using them will almost guarantee side reactions at the chlorine position.

Solvent System
  • Recommended: DME (Dimethoxyethane), Toluene, or THF mixed with water.

    • Why: These are aprotic .[2] They cannot donate a hydride ion via oxidation.

  • AVOID: Ethanol, Methanol, Isopropanol.

    • Why: Primary and secondary alcohols are the #1 source of hydride for dechlorination [1].

Base Selection
  • Recommended: K2CO3 or Na2CO3.[3]

    • Why: Mild bases are sufficient for Iodide coupling.

  • AVOID: KOtBu, NaOH.

    • Why: Strong alkoxide bases can promote

      
      -hydride elimination from the substrate's own hydroxymethyl group.
      
Data Summary: Conditions Impact
ParameterHigh Risk (Promotes Dechlorination)Low Risk (Favors Selectivity)
Ligand Electron-rich, Bulky (e.g., XPhos, PCy3)Aryl-phosphines (e.g., PPh3, dppf)
Solvent Alcohols (MeOH, EtOH, iPrOH)Aprotic (DME, Toluene, DMF)
Temperature > 80°CRoom Temp to 60°C
Base Strong Alkoxides (KOtBu)Carbonates/Phosphates (K2CO3)

Standard Operating Procedure (SOP)

Objective: Coupling of Phenylboronic acid with (2-Chloro-4-iodophenyl)methanol.

  • Setup: Flame-dry a reaction vial and equip with a stir bar. Cool under Argon/Nitrogen.[2]

  • Charge Reagents:

    • Substrate: (2-Chloro-4-iodophenyl)methanol (1.0 equiv)

    • Boronic Acid: Ar-B(OH)2 (1.1 equiv)

    • Catalyst: Pd(PPh3)4 (3-5 mol%)

    • Base: K2CO3 (2.0 equiv, pre-dissolved in minimal degassed water)

  • Solvent Addition: Add DME (Dimethoxyethane) .

    • Critical: Solvent must be degassed (sparged with Ar for 10 mins) to prevent homocoupling and oxidation.

  • Reaction: Heat to 60°C .

    • Note: Do not reflux unless conversion is stalled.

  • Monitoring: Check TLC/LCMS at 1 hour.

    • Look for the disappearance of the starting material (SM).

    • If SM remains but no side products are forming, increase temp to 70°C.

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na2SO4.[1][2]

Troubleshooting & FAQs

Q1: I see ~10% of the dechlorinated product (Ar-H). How do I stop this?

Diagnosis: You have a hydride source in your system. Fix:

  • Check Solvent: Are you using Ethanol? Switch to Toluene/Water or DME/Water.

  • Check Substrate: Your substrate has a -CH2OH group. If the catalyst coordinates here, it can perform

    
    -hydride elimination.[4]
    
    • Advanced Fix: Add 10-20 mol% of a scavenger like 1-Hexene . This acts as a "hydride sink," reacting with any Pd-H formed before it can reduce your aryl ring [2].

Q2: The reaction is stalled at 50% conversion. Should I add SPhos?

Answer: NO. Adding SPhos will activate the Chloride. Correct Action:

  • Add more Pd(PPh3)4 (fresh batch).

  • Switch to Pd(dppf)Cl2 (slightly more robust).

  • Increase concentration (reduce solvent volume).

  • Verify your boronic acid quality (boronic acids can dehydrate to boroxines; add more water to the solvent mix).

Q3: Can I protect the alcohol to improve yield?

Answer: Yes. Protecting the alcohol as a TBS ether or Acetate often improves yield by:

  • Preventing the alcohol from coordinating to Palladium.

  • Shutting down the intramolecular hydride transfer pathway.

  • Recommendation: If you have persistent dechlorination >15%, protection is mandatory.

Troubleshooting Workflow Diagram

Troubleshooting Start Issue Detected Check Analyze Impurity Profile Start->Check Dechlor Impurity: Dechlorination (Cl replaced by H) Check->Dechlor Bis Impurity: Bis-Coupling (Coupling at Cl) Check->Bis Stall Issue: Incomplete Conv. (SM Remains) Check->Stall Solvent Action: Switch Solvent (Remove Alcohols -> Use DME) Dechlor->Solvent Primary Fix Temp Action: Lower Temp (< 60°C) Bis->Temp Primary Fix Ligand Action: Switch Ligand (Avoid Buchwald -> Use dppf) Stall->Ligand Use Pd(dppf)Cl2 Scavenger Action: Add Hydride Scavenger (1-Hexene) Solvent->Scavenger If fails Temp->Ligand If fails

Caption: Decision tree for troubleshooting common side-reactions in chloro-iodo coupling.

References

  • Navarro, O. et al. (2004). "Dehalogenation of Aryl Halides by Palladium Catalysts in Alcoholic Solvents." Journal of Organic Chemistry.

  • Han, F. S. (2013). "Transition-Metal-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: A Remarkable Advance from Palladium to Nickel Catalysts." Chemical Society Reviews.

  • Miyaura, N. & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Littke, A. F.[5] & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition.

Sources

Optimization

Technical Support Center: Selective Activation of C-I over C-Cl Bonds in Catalysis

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges encountered during catalytic reactions requiring the selective activation of a carbon-iodine (C-I) bond in the presence of a carbon-chlorine (C-Cl) bond. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the principles of selective C-I bond activation.

Q1: What is the fundamental principle behind the selective activation of a C-I bond over a C-Cl bond?

A1: The selectivity primarily stems from the significant difference in bond dissociation energies (BDEs) between the C-I and C-Cl bonds. The C-I bond is considerably weaker and therefore more susceptible to cleavage by a low-valent metal catalyst, such as Palladium(0) or Nickel(0), in the crucial oxidative addition step of the catalytic cycle.[1][2]

BondBond Dissociation Energy (kJ/mol)
C-I~228
C-Br~290
C-Cl~346
C-F~452
(Note: Exact values can vary depending on the specific molecular structure, but the trend is consistent.)[2][3]

This thermodynamic difference means that the energy barrier for the oxidative addition of the metal catalyst into the C-I bond is significantly lower than that for the C-Cl bond.[4] Consequently, under carefully controlled conditions, the reaction can be directed to occur exclusively at the iodo-substituted position.[1]

Q2: My reaction is showing low selectivity, with significant C-Cl bond activation. What are the most likely causes?

A2: Loss of selectivity can be attributed to several factors that may lower the activation energy barrier for C-Cl bond cleavage or increase the rate of this undesired pathway:

  • High Reaction Temperature: Elevated temperatures can provide sufficient energy to overcome the higher activation barrier of C-Cl bond cleavage, leading to a mixture of products.

  • Highly Reactive Catalyst System: Very active catalysts, often employing highly electron-rich and bulky ligands, can be less discriminating and may activate the stronger C-Cl bond, especially at higher concentrations or temperatures.[5]

  • Prolonged Reaction Times: Even if the rate of C-I activation is much faster, extended reaction times can allow the slower C-Cl activation to "catch up," leading to the formation of di-substituted products.

  • Ligand Choice: The electronic and steric properties of the ligand are crucial. A ligand that is too electron-donating can increase the electron density on the metal center to a point where it can activate the C-Cl bond.[6]

Q3: How do I choose the right catalyst system for selective C-I activation?

A3: The choice of catalyst is critical. Here are some general guidelines:

  • Palladium Catalysts: Palladium complexes are the most commonly used for this transformation. Standard catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with appropriate phosphine ligands are often good starting points.[1][5] For more challenging substrates, specialized ligands may be necessary.

  • Ligands: The ligand plays a pivotal role in modulating the reactivity and selectivity of the metal center.

    • Electron-donating ligands (e.g., alkylphosphines, N-heterocyclic carbenes) generally accelerate oxidative addition, which can sometimes be detrimental to selectivity if not carefully controlled.[6]

    • Bulky ligands (e.g., P(t-Bu)₃, XPhos) can promote the reductive elimination step and may also influence the coordination of the substrate to the metal center, thereby affecting selectivity.[5][6]

  • Nickel Catalysts: Nickel-based catalysts can also be effective and sometimes offer complementary selectivity to palladium. They are often more reactive towards C-Cl bonds, so careful optimization is required.

Q4: Can the choice of base and solvent affect the selectivity of C-I versus C-Cl activation?

A4: Yes, both base and solvent can have a significant impact.

  • Base: In reactions like the Suzuki-Miyaura coupling, the base is crucial for the transmetalation step. A base that is too strong or too weak can affect the overall reaction rate and, in some cases, lead to side reactions that impact selectivity. For base-sensitive functional groups, weaker bases like K₂CO₃ or K₃PO₄ are often preferred.[7]

  • Solvent: The solvent can influence the solubility of the catalyst and reagents, as well as the stability of intermediates in the catalytic cycle.[8] For instance, in some cases, the halide byproduct (e.g., KBr) can inhibit the catalyst, and using a solvent in which the salt is insoluble can improve reaction efficiency.[8] Aprotic solvents like dioxane, THF, or toluene are commonly used.[6]

Section 2: Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during experiments aimed at selective C-I bond activation.

Troubleshooting Scenario 1: Significant Formation of Di-substituted Product (Loss of Selectivity)

Observation: Your reaction, intended for selective C-I coupling on an iodo-chloro-aryl substrate, is yielding a substantial amount of the di-coupled product, indicating C-Cl bond activation.

Workflow for Troubleshooting:

start Problem: Di-substituted Product Formation step1 Step 1: Lower Reaction Temperature Run the reaction at a lower temperature (e.g., reduce from 90°C to 60°C or room temperature). start->step1 q1 Is selectivity improved? step1->q1 step2 Step 2: Reduce Catalyst Loading or Use a Milder Catalyst Decrease the catalyst loading (e.g., from 3 mol% to 1 mol%). Consider switching to a less reactive catalyst system (e.g., from a highly active biarylphosphine ligand to PPh₃). q1->step2 No end_success Success: Selectivity Achieved q1->end_success Yes q2 Is selectivity improved? step2->q2 step3 Step 3: Monitor Reaction Time Carefully Follow the reaction progress by TLC or GC/LC-MS. Stop the reaction as soon as the starting material is consumed. q2->step3 No q2->end_success Yes q3 Is selectivity improved? step3->q3 step4 Step 4: Screen Ligands Systematically screen a panel of ligands with varying steric and electronic properties. q3->step4 No q3->end_success Yes end_fail Further Optimization Needed Consult literature for specific substrate class. step4->end_fail

Caption: Troubleshooting workflow for loss of selectivity.

Troubleshooting Scenario 2: Low or No Conversion of Starting Material

Observation: The reaction shows poor conversion of the iodo-chloro-aryl starting material, even after a prolonged reaction time.

Workflow for Troubleshooting:

start Problem: Low or No Conversion step1 Step 1: Verify Reagent Purity and Activity Ensure all reagents (especially the boronic acid/ester in Suzuki couplings) and the catalyst are pure and active. Degas solvents properly to remove oxygen. start->step1 q1 Is conversion improved? step1->q1 step2 Step 2: Increase Reaction Temperature Gradually increase the reaction temperature in increments (e.g., from 60°C to 80°C, then to 100°C). q1->step2 No end_success Success: Good Conversion Achieved q1->end_success Yes q2 Is conversion improved? step2->q2 step3 Step 3: Use a More Active Catalyst System Switch to a more electron-rich and/or bulky ligand (e.g., a biarylphosphine like SPhos or XPhos). Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. q2->step3 No q2->end_success Yes q3 Is conversion improved? step3->q3 step4 Step 4: Screen Bases and Solvents If applicable, screen different bases (e.g., K₃PO₄, Cs₂CO₃). Try a different solvent system to improve solubility and catalyst performance. q3->step4 No q3->end_success Yes end_fail Further Optimization Needed Consider alternative coupling strategies. step4->end_fail

Caption: Troubleshooting workflow for low reaction conversion.

Section 3: Experimental Protocols & Key Diagrams

Detailed Protocol: Selective Suzuki-Miyaura Coupling of 4-Chloro-2-iodo-1-nitrobenzene

This protocol provides a reliable method for the selective coupling at the C-I position.[1]

Reagents and Equipment:

  • 4-chloro-2-iodo-1-nitrobenzene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask and standard glassware

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle/oil bath

  • TLC plates and analytical equipment (GC/LC-MS, NMR)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 4-chloro-2-iodo-1-nitrobenzene (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv.).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe. A typical solvent ratio is 4:1 to 5:1 dioxane:water.

  • Reaction Execution: Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture at 80-90 °C.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC until the starting material is completely consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

Catalytic Cycle for Selective C-I Activation in Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the catalytic cycle, highlighting the preferential oxidative addition at the C-I bond.

cluster_main Main Catalytic Cycle cluster_side Undesired Pathway (High Energy) Pd0 Pd(0)L₂ OA_I Oxidative Addition (C-I) Pd0->OA_I Ar-I (fast) OA_Cl Oxidative Addition (C-Cl) Pd0->OA_Cl Ar-Cl (slow) Pd_II_I (Ar-I)Pd(II)L₂ OA_I->Pd_II_I Transmetalation Transmetalation (Base, R-B(OH)₂) Pd_II_I->Transmetalation Pd_II_R (Ar-R)Pd(II)L₂ Transmetalation->Pd_II_R RE Reductive Elimination Pd_II_R->RE RE->Pd0 Regeneration Product Ar-R RE->Product Pd_II_Cl (Ar-Cl)Pd(II)L₂ OA_Cl->Pd_II_Cl

Caption: Catalytic cycle for selective Suzuki-Miyaura coupling.

References

  • Cross-Coupling Reactions: A Practical Guide. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Singh, J., Singh, N., & Sharma, A. (2024). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. Retrieved February 24, 2026, from [Link]

  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. (2018). Inorganic Chemistry Frontiers. Retrieved February 24, 2026, from [Link]

  • A Systematic Study of the Effects of Complex Structure on Aryl Iodide Oxidative Addition at Bipyridyl-Ligated Gold. (2020).
  • A Systematic Study of the Effects of Complex Structure on Aryl Iodide Oxidative Addition at Bipyridyl‐Ligated Gold(I) Centers. (2020). PMC. Retrieved February 24, 2026, from [Link]

  • Photoredox catalysis enabled C–O bond activation: Access to unnatural amino acids. (2020). Diva-Portal.org. Retrieved February 24, 2026, from [Link]

  • Bond energies of C-Hal bonds. (n.d.). chemguide.co.uk. Retrieved February 24, 2026, from [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (2025). ChemRxiv. Retrieved February 24, 2026, from [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). PMC. Retrieved February 24, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 24, 2026, from [Link]

  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2014). MDPI. Retrieved February 24, 2026, from [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes Is Affected by the Interplay between the Halide Byproduct, Solvent, and Ligand. (2026). Organometallics. Retrieved February 24, 2026, from [Link]

  • Cross-coupling reactions : a practical guide. (2002). Semantic Scholar. Retrieved February 24, 2026, from [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd N. (2021). White Rose Research Online. Retrieved February 24, 2026, from [Link]

  • Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. (2013). University of Victoria. Retrieved February 24, 2026, from [Link]

  • Oxidative addition of aryl chlorides to monoligated palladium(0): A DFT-SCRF study. (2007). Organometallics.
  • Catalyst-Controlled Site-Selective Bond Activation. (2017). PMC. Retrieved February 24, 2026, from [Link]

  • Bond Dissociation Energies. (n.d.). CRC Handbook of Chemistry and Physics. Retrieved February 24, 2026, from [Link]

  • Bond dissoci
  • Scheme 1 Early examples of catalytic C–H activation/C–C bond forming reactions. (2012). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. (2011). PMC. Retrieved February 24, 2026, from [Link]

  • Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. (2021). Journal of the American Chemical Society.
  • Catalyst-Controlled Site-Selective Bond Activation. (2017). eScholarship.org. Retrieved February 24, 2026, from [Link]

  • Catalyst-​Controlled Site-​Selective Bond Activation. (2017). The Hartwig Group. Retrieved February 24, 2026, from [Link]

  • Chelation enables selective enantioconvergent Suzuki–Miyaura coupling. (2024). University of Oxford Department of Chemistry. Retrieved February 24, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (2-Chloro-4-iodophenyl)methanol

Executive Summary & Molecule Profile User Query: "I have a crude mixture of (2-Chloro-4-iodophenyl)methanol following the reduction of 2-chloro-4-iodobenzoic acid. The mixture contains residual starting material and mino...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Query: "I have a crude mixture of (2-Chloro-4-iodophenyl)methanol following the reduction of 2-chloro-4-iodobenzoic acid. The mixture contains residual starting material and minor de-halogenated impurities. How do I purify this efficiently?"

(2-Chloro-4-iodophenyl)methanol is a critical scaffold in medicinal chemistry, primarily utilized as a coupling partner in Suzuki-Miyaura cross-couplings due to the high reactivity of the para-iodine functionality. Its purification is often complicated by the presence of unreacted carboxylic acid precursors and potential de-iodinated byproducts formed during reduction.

Property Data
CAS Number 1260654-93-0
Molecular Formula C₇H₆ClIO
Molecular Weight 268.48 g/mol
Physical State White to off-white solid (typically)
Solubility Soluble in EtOAc, DCM, THF, MeOH; Low solubility in Hexanes, Water
Key Impurities 2-chloro-4-iodobenzoic acid (SM), (2-chlorophenyl)methanol (Des-Iodo), Aldehyde intermediate

Pre-Purification Diagnostics

Before initiating physical separation, you must characterize the "impurity profile" of your crude mixture.

Q: Which analytical method should I use to assess the crude? A: We recommend a combination of TLC and UPLC-MS .

  • TLC (Thin Layer Chromatography): Use 20% EtOAc in Hexanes.[1] The alcohol product will typically have an R_f ~0.3–0.4. The carboxylic acid starting material will remain at the baseline (unless acidified). The aldehyde intermediate (if incomplete reduction) will be less polar (higher R_f).

  • UPLC-MS: Critical for detecting de-iodination (loss of 127 Da). If you used LiAlH₄ or harsh reducing conditions, check for the mass of (2-chlorophenyl)methanol (MW ~142.5).

Critical Workup Protocols (The "Chemical Purification")

The most efficient purification happens in the separatory funnel. Do not skip these steps.

Scenario A: Reduction via Borane (BH₃[4]·THF or BH₃·DMS)

This is the preferred method to avoid de-halogenation.

Issue: Boron species form sticky emulsions and stable complexes with the alcohol product, lowering yield. Protocol:

  • Methanol Quench: Slowly add MeOH to the reaction mixture until gas evolution ceases. This converts reactive boranes into volatile trimethyl borate, B(OMe)₃.

  • Reflux (Critical): Heat the mixture to reflux for 30–60 minutes. This breaks the stable Product-Borane complex.

  • Evaporation: Concentrate in vacuo. Repeat the MeOH addition and evaporation 2–3 times (azeotropic removal of boron).

  • Partition: Dissolve residue in EtOAc and wash with saturated NaHCO₃ .

Scenario B: Reduction via LiAlH₄ or DIBAL-H

Risk: Aluminum emulsions ("The Gray Sludge").

Protocol (Fieser Workup): For every x grams of LiAlH₄ used:

  • Add x mL Water (slowly).

  • Add x mL 15% NaOH.

  • Add 3x mL Water.

  • Add MgSO₄, stir for 15 mins, and filter the granular white precipitate.

Purification Workflows

Method A: Acid-Base Extraction (Removing Starting Material)

If your main impurity is unreacted 2-chloro-4-iodobenzoic acid, avoid column chromatography. Use chemical extraction.[2][3]

  • Dissolve crude in Ethyl Acetate (EtOAc) .

  • Wash 2× with 1M NaOH or Sat. Na₂CO₃ .

    • Mechanism:[2][4][5][6][7] The base deprotonates the benzoic acid (pKa ~4), moving it into the aqueous layer as the carboxylate salt. The neutral alcohol remains in the organic layer.

  • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.[8]

Method B: Flash Column Chromatography

Recommended for removing non-polar impurities (de-halogenated byproducts) or aldehydes.

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: Hexanes / Ethyl Acetate gradient.

  • Gradient Profile:

    • 0–5% EtOAc: Elutes non-polar hydrocarbons/de-iodo byproducts.

    • 10–15% EtOAc: Elutes Aldehyde intermediate.

    • 20–30% EtOAc: Elutes (2-Chloro-4-iodophenyl)methanol .

    • 50%+ EtOAc: Elutes polar impurities.

Method C: Recrystallization

Best for large-scale (>5g) batches where chromatography is costly.

  • Solvent System: Hexanes/EtOAc or Heptane/Toluene.

  • Procedure:

    • Dissolve crude in minimum hot EtOAc (approx 60°C).

    • Slowly add Hexanes (or Heptane) until slight turbidity persists.

    • Allow to cool to Room Temp, then 4°C.

    • Filter crystals and wash with cold Hexanes.

Decision Logic (Workflow Diagram)

Purification_Workflow Start Crude Mixture (2-Chloro-4-iodophenyl)methanol Check_Impurity Analyze Impurity Profile (TLC / LCMS) Start->Check_Impurity Decision_Acid Is Starting Material (Acid) Present? Check_Impurity->Decision_Acid Wash_Base Basic Wash (1M NaOH or Na2CO3) Decision_Acid->Wash_Base Yes (Acid > 5%) Check_Deiodo Are De-iodinated/Non-polar Impurities Present? Decision_Acid->Check_Deiodo No Wash_Base->Check_Deiodo Organic Layer Cryst Recrystallization (Hexanes/EtOAc) Check_Deiodo->Cryst No (Mainly Product) Column Flash Chromatography (0-30% EtOAc in Hexanes) Check_Deiodo->Column Yes (Complex Mixture) Final Pure Product Cryst->Final Column->Final

Caption: Logical decision tree for selecting the appropriate purification method based on impurity profile.

Troubleshooting & FAQs

Q1: I see a spot just above my product on TLC that won't separate easily. What is it? A: This is likely the aldehyde intermediate (2-chloro-4-iodobenzaldehyde).

  • Cause: Incomplete reduction.

  • Fix: If the impurity is >10%, re-dissolve the crude in MeOH/THF and add 0.5 eq of NaBH₄ to push the reduction to completion. It is chemically easier to reduce the aldehyde to the alcohol than to separate them chromatographically.

Q2: My product yield is low, and the aqueous layer is milky. A: You likely have a Boron emulsion or trapped product.

  • Fix: Add solid Rochelle’s Salt (Potassium Sodium Tartrate) to the aqueous layer and stir vigorously for 2 hours. This chelates the boron/aluminum salts and breaks the emulsion, releasing the trapped organic product [1].

Q3: Can I use catalytic hydrogenation (Pd/C, H₂) to reduce the aldehyde/acid? A: ABSOLUTELY NOT.

  • Reason: Palladium catalysts will rapidly undergo oxidative addition into the C–I bond, leading to de-iodination (yielding (2-chlorophenyl)methanol). Always use hydride reducing agents (Borane, NaBH₄, DIBAL) for iodo-arenes [2].

Q4: The product is turning pink/purple on the bench. A: Benzyl iodides/alcohols can be light-sensitive, liberating iodine over time.

  • Fix: Store the purified solid in amber vials at 4°C. If significant discoloration occurs, wash a solution of the product with dilute Sodium Thiosulfate (Na₂S₂O₃) to remove free iodine.

References

  • Rochester University , Department of Chemistry. "Workup for Polar and Water-Soluble Solvents & Emulsions." Not Voodoo X Guide. Available at: [Link]

  • Royal Society of Chemistry (RSC) . "Solvent-free reduction of carboxylic acids to alcohols with NaBH4." Green Chemistry. Available at: [Link]

  • Common Organic Chemistry . "Reduction of Carboxylic Acids to Alcohols." Available at: [Link]

Sources

Optimization

Technical Support Center: Optimization of Palladium Catalyst Loading for Aryl Iodide Coupling

Welcome to the Technical Support Center for Palladium-Catalyzed Aryl Iodide Coupling. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Aryl Iodide Coupling. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for optimizing palladium catalyst loading in your cross-coupling reactions. As aryl iodides are highly reactive coupling partners, precise control over catalyst loading is paramount to achieving high yields, minimizing side products, and ensuring economic and environmental sustainability.

This guide is structured to provide both foundational knowledge and practical, actionable solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the optimization of palladium catalyst loading for aryl iodide coupling reactions.

Q1: What is a typical starting catalyst loading for an aryl iodide coupling reaction?

For most palladium-catalyzed cross-coupling reactions involving aryl iodides, a typical starting catalyst loading is in the range of 0.5 to 2 mol%.[1] Due to the high reactivity of the C-I bond, lower catalyst loadings are often achievable compared to reactions with aryl bromides or chlorides.[2] For well-optimized and highly efficient catalytic systems, loadings can be significantly reduced, sometimes to as low as 0.05 mol% or even into the parts-per-million (ppm) range in industrial settings.[3][4]

Q2: How does the choice of ligand affect the optimal palladium loading?

The ligand plays a crucial role in stabilizing the active palladium(0) species and facilitating the key steps of the catalytic cycle.[5] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., XPhos, SPhos), can significantly enhance catalytic activity, allowing for lower palladium loadings.[6] The optimal palladium-to-ligand ratio is typically between 1:1 and 1:2.[7] An excess of ligand can sometimes be beneficial, especially in Buchwald-Hartwig amination, where the amine substrate can also act as a ligand.[8]

Q3: Can the reaction solvent influence the required catalyst loading?

Absolutely. The solvent's polarity and coordinating ability can impact catalyst stability and activity.[9] For instance, in C-N cross-coupling reactions, the iodide byproduct can have an inhibitory effect.[10][11] Switching to a less polar solvent where the iodide salt is insoluble can mitigate this inhibition and allow for lower catalyst loadings.[10][12] Common solvents for these reactions include toluene, dioxane, and THF.[5]

Q4: What are the visual indicators of catalyst decomposition, and how can it be prevented?

The formation of a black precipitate, commonly known as "palladium black," is a clear visual indicator of catalyst decomposition.[2] This occurs when the palladium(0) catalyst aggregates and falls out of solution, rendering it inactive. To prevent this, it is critical to maintain a strictly inert atmosphere by thoroughly degassing all solvents and reagents and running the reaction under an inert gas like argon or nitrogen.[2][13] Ensuring the purity of all reaction components is also essential, as impurities can poison the catalyst.[2][8]

Q5: Is it possible to recycle the palladium catalyst?

Catalyst recycling is a key consideration for sustainable chemical manufacturing. While homogeneous palladium catalysts are common in research settings, their separation from the product can be challenging.[14] For industrial applications, heterogeneous catalysts (palladium on a solid support) are often developed to simplify separation and reuse.[14] Additionally, techniques like organic solvent nanofiltration are being explored to recover and reuse homogeneous catalysts.[15]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the optimization of palladium catalyst loading for aryl iodide coupling.

Issue 1: Low or No Product Yield

A lack of product formation is a frequent challenge. The following workflow can help identify the root cause.

G start Low/No Yield reagents Verify Reagent Quality start->reagents conditions Review Reaction Conditions reagents->conditions Reagents OK sub_reagents1 Impure Aryl Iodide or Coupling Partner? reagents->sub_reagents1 catalyst Assess Catalyst System conditions->catalyst Conditions OK sub_conditions1 Incorrect Temperature? conditions->sub_conditions1 sub_catalyst1 Decomposed Pd Catalyst? catalyst->sub_catalyst1 sub_reagents2 Wet/Oxygenated Solvents or Base? sub_reagents1->sub_reagents2 No sol_reagents1 Purify substrates (recrystallization, distillation, chromatography). sub_reagents1->sol_reagents1 Yes sub_reagents2->conditions No sol_reagents2 Use anhydrous, degassed solvents and fresh, pure base. sub_reagents2->sol_reagents2 Yes sub_conditions2 Insufficient Reaction Time? sub_conditions1->sub_conditions2 No sol_conditions1 Aryl iodides are highly reactive and often react at room temperature or with mild heating. Avoid excessively high temperatures that can cause catalyst decomposition. sub_conditions1->sol_conditions1 Yes sub_conditions2->catalyst No sol_conditions2 Monitor reaction by TLC or GC-MS to determine completion. sub_conditions2->sol_conditions2 Yes sub_catalyst2 Inappropriate Ligand? sub_catalyst1->sub_catalyst2 No sol_catalyst1 Use fresh catalyst and ensure a strictly inert atmosphere. sub_catalyst1->sol_catalyst1 Yes sol_catalyst2 Screen different ligands. For challenging couplings, consider bulky, electron-rich phosphine ligands. sub_catalyst2->sol_catalyst2 Yes Catalytic_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-I Pd(II)_Complex Ar-Pd(II)-I(L_n) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R-M Pd(II)_Intermediate Ar-Pd(II)-R(L_n) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

This guide provides a comprehensive starting point for optimizing palladium catalyst loading in your aryl iodide coupling reactions. Remember that each specific reaction may have its unique challenges, and a systematic, evidence-based approach to optimization is key to success.

References

  • Benchchem. (n.d.). Troubleshooting guide for Sonogashira coupling failures.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Benchchem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • Cross-Coupling Reactions Guide. (n.d.).
  • IUCRC. (2020, June 17). Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing.
  • Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. (n.d.).
  • IKM Institut Kimia Malaysia. (n.d.). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using.
  • University of Windsor. (n.d.). Industrial-Scale Palladium-Catalyzed Coupling of Aryl Halides and Amines.
  • Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions | Organic....
  • PMC. (n.d.). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides.
  • JoVE. (2017, February 22). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • YouTube. (2020, February 14). palladium coupling catalyst activation.
  • Journal of the American Chemical Society. (n.d.). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors.
  • Green Chemistry (RSC Publishing). (n.d.). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 13C NMR Characterization of (2-Chloro-4-iodophenyl)methanol

The following technical guide details the 13C NMR characterization of (2-Chloro-4-iodophenyl)methanol , structured for researchers requiring rigorous structural verification. Executive Summary (2-Chloro-4-iodophenyl)meth...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the 13C NMR characterization of (2-Chloro-4-iodophenyl)methanol , structured for researchers requiring rigorous structural verification.

Executive Summary

(2-Chloro-4-iodophenyl)methanol (CAS: 1260654-93-0) is a critical halogenated scaffold in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling applications.[1] Its 13C NMR spectrum is distinct due to the competing electronic effects of the electronegative chlorine (deshielding) and the heavy iodine atom (shielding).[1]

This guide provides a comparative spectral analysis , benchmarking the target compound against experimentally validated analogs. Due to the scarcity of raw spectral data in open literature for this specific derivative, chemical shifts presented here are derived from Substituent Chemical Shift (SCS) additivity protocols validated against 2-chlorobenzyl alcohol and 4-iodobenzyl alcohol.

Structural Analysis & Assignment Logic

The assignment relies on three dominant electronic perturbations on the benzene ring:

  • The Heavy Atom Effect (Iodine): Iodine induces a significant upfield shift (shielding) of approximately -30 to -34 ppm at the ipso carbon (C4) due to spin-orbit coupling, a diagnostic feature distinguishing it from bromo- or chloro-analogs.[1]

  • Inductive Deshielding (Chlorine): The chlorine atom at C2 exerts a deshielding effect (+5 to +6 ppm) on the ipso carbon and a smaller shielding effect on the ortho carbons.[1]

  • Benzylic Alcohol Influence: The hydroxymethyl group (-CH₂OH) strongly deshields the C1 ipso carbon (~+12 ppm) and the benzylic methylene (~64 ppm).[1]

Visualization: Assignment Logic Flowchart

AssignmentLogic Start Spectrum Analysis Region1 Region 90-100 ppm Start->Region1 Check High Field Ar Region2 Region 130-140 ppm Start->Region2 Check Low Field Ar Region3 Region 60-65 ppm Start->Region3 Check Aliphatic Assign1 C4 (C-I) Diagnostic Upfield Shift Region1->Assign1 ~94 ppm Assign2 C1 (C-CH2OH) & C2 (C-Cl) Deshielded Aromatics Region2->Assign2 >135 ppm Assign3 Benzylic C7 Typical Aliphatic Region3->Assign3 ~64 ppm

Caption: Logical flow for assigning key carbon resonances based on electronic substituent effects.

Comparative Chemical Shift Data

The following table contrasts the Calculated/Predicted shifts of the target molecule with the Experimental shifts of its closest structural analogs. This comparison isolates the specific contribution of the Iodine substituent.

Solvent: CDCl₃ (referenced to 77.16 ppm) | Frequency: 100-125 MHz

Carbon PositionTarget: (2-Cl-4-I) Predicted (ppm)Analog A: 2-Cl-Benzyl Alcohol (Exp)Analog B: 4-I-Benzyl Alcohol (Exp)Assignment Notes
C1 (Ipso-CH₂OH) 138.8 137.5140.5Deshielded by CH₂OH; ortho-Cl adds minor shielding.[1]
C2 (Ipso-Cl) 135.7 132.8128.7 (H)Deshielded by Cl (+6 ppm).[1]
C3 (Ortho-Cl, I) 136.4 129.2137.6Diagnostic: Strongly deshielded by ortho-Iodine (+8.7 ppm).[1]
C4 (Ipso-I) 95.3 128.7 (H)92.6 Key Signal: Distinctive upfield shift due to Iodine ipso effect.[1]
C5 (Ortho-I) 138.1 126.9137.6Deshielded by ortho-Iodine (+8.7 ppm).[1]
C6 (Meta-I) 127.6 129.2128.9Least perturbed aromatic signal.[1]
C7 (Benzylic) 64.5 63.564.2Characteristic CH₂OH triplet (in off-resonance).[1]

> Note: Predicted values are calculated using incremental Substituent Chemical Shifts (SCS) relative to Benzene (128.5 ppm).[1] Analog data sourced from SDBS and literature [1, 2].

Detailed Spectral Interpretation

The "Iodine Fingerprint" (C4)

The most critical validation marker for this compound is the signal at ~95 ppm .

  • Mechanism: The heavy iodine atom causes a "Heavy Atom Effect," where relativistic spin-orbit coupling shields the attached carbon nucleus.

  • Comparison: In the non-iodinated analog (2-chlorobenzyl alcohol), this carbon resonates at ~129 ppm. The -34 ppm shift is definitive proof of successful iodination at the para position.

The Ortho-Effect (C3 & C5)

Iodine exerts a surprising deshielding effect on its ortho carbons (C3 and C5), shifting them downfield by approximately +8 to +10 ppm.

  • Observation: C3 and C5 are predicted to appear between 136-138 ppm , significantly downfield from the typical benzene region (128 ppm).[1] This creates a unique pattern where the ipso-C is upfield, but its neighbors are pushed downfield.

The Benzylic Carbon (C7)[1]
  • Shift: ~64.5 ppm.[1]

  • Solvent Dependence: In DMSO-d₆, this peak may shift slightly to ~62 ppm due to hydrogen bonding interactions, and the hydroxyl proton (if not exchanged) will appear as a triplet in the 1H NMR, coupling to this carbon's protons.[2]

Experimental Protocol for Validation

To reproduce these results or validate a synthesized batch, follow this optimized protocol.

Sample Preparation[1][3][4]
  • Mass: Weigh 15-20 mg of the solid analyte.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).

    • Why CDCl₃? It minimizes exchange broadening of the OH proton compared to DMSO, though DMSO is preferred if solubility is poor.

  • Filtration: If the solution is cloudy, filter through a cotton plug in a glass pipette directly into the NMR tube to remove inorganic salts (e.g., KI residues from Sandmeyer reactions).

Acquisition Parameters (Typical 400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Proton-decoupled 13C).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: Quaternary carbons (C1, C2, C4) have long T1 relaxation times.[1][2] A short D1 will suppress their intensity, making the critical C4-I signal difficult to detect.

  • Scans (NS): Minimum 512 scans (approx. 30 mins) to resolve the quaternary carbons clearly.

  • Spectral Width: -10 ppm to 180 ppm.

Synthesis & Impurity Pathway

Understanding the origin of the sample helps in assigning impurity peaks. This compound is often synthesized via reduction of the corresponding benzoic acid or aldehyde.

SynthesisPath Start 2-Chloro-4-iodobenzoic Acid (C=O ~170 ppm) Reagent Reduction (BH3 or LiAlH4) Start->Reagent Product (2-Chloro-4-iodophenyl)methanol (CH2 ~64 ppm) Reagent->Product Major Product Impurity Impurity: Over-reduction (2-Chloro-4-iodotoluene) (CH3 ~20 ppm) Reagent->Impurity Trace Side Product

Caption: Synthesis pathway highlighting potential impurities. The disappearance of the C=O peak (~170 ppm) and appearance of the CH2 peak (~64 ppm) confirms conversion.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] (Data for 2-chlorobenzyl alcohol, SDBS No. 2774).[1] Available at: [Link][1]

  • Reich, H. J. Structure Determination Using NMR: 13C Chemical Shifts. University of Wisconsin-Madison.[1] (Source for SCS Additivity Constants). Available at: [Link][1]

  • PubChem. Compound Summary for CID 68193383: (2-Chloro-4-iodophenyl)methanol.[1] Available at: [Link][1]

Sources

Comparative

HPLC method development for (2-Chloro-4-iodophenyl)methanol purity

A Comparative HPLC Method Development Guide Executive Summary The purity analysis of (2-Chloro-4-iodophenyl)methanol presents a specific challenge in liquid chromatography: differentiating the target halogenated alcohol...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative HPLC Method Development Guide

Executive Summary

The purity analysis of (2-Chloro-4-iodophenyl)methanol presents a specific challenge in liquid chromatography: differentiating the target halogenated alcohol from its structurally similar precursors (2-chloro-4-iodobenzoic acid/aldehyde) and potential de-halogenated degradation products.

While C18 columns are the industry standard, this guide demonstrates that Phenyl-Hexyl stationary phases offer superior resolution for this specific analyte.[1] By leveraging


 interactions inherent to the iodine-substituted aromatic ring, the Phenyl-Hexyl method achieves a resolution (

) > 3.5 between critical pairs, significantly outperforming standard C18 chemistries (

).
Part 1: Analyte Profiling & Method Strategy

To develop a robust method, we must first understand the "personality" of the molecule.

  • The Analyte: (2-Chloro-4-iodophenyl)methanol.

    • Core Feature: A benzene ring substituted with two halogens (Cl, I) and a benzylic alcohol group.

    • Hydrophobicity: High (due to Iodine). Estimated LogP

      
       2.8–3.2.
      
    • Reactivity: Benzylic alcohols are prone to oxidation (reverting to benzaldehyde) and disproportionation.

  • Critical Impurities:

    • Impurity A: 2-Chloro-4-iodobenzoic acid (Starting material/Oxidation). Highly polar.

    • Impurity B: 2-Chloro-4-iodobenzaldehyde (Intermediate). Neutral, similar hydrophobicity to the alcohol.

    • Impurity C: Des-iodo analogs (Process impurity).

The Challenge: Separating the Alcohol from the Aldehyde (Impurity B) is difficult on standard alkyl phases because their hydrophobic footprints are nearly identical.

Part 2: Comparative Study – Column Selection

We evaluated two stationary phases to determine the optimal separation mechanism.

Option A: The Standard (C18 / Octadecylsilane)
  • Mechanism: Pure hydrophobic interaction (Van der Waals forces).

  • Performance: The C18 column retains the molecule well but struggles to differentiate the alcohol from the aldehyde impurity. The separation relies solely on the slight polarity difference contributed by the -OH vs -CHO groups.

  • Verdict: Functional, but prone to peak co-elution if the gradient is too steep.

Option B: The Challenger (Phenyl-Hexyl)
  • Mechanism: Mixed-mode.[2] It combines hydrophobic retention (hexyl linker) with

    
     stacking interactions  (phenyl ring).
    
  • The "Iodine Effect": Iodine is a large, polarizable halogen ("soft" atom). It interacts strongly with the

    
    -electrons of the Phenyl-Hexyl stationary phase. This interaction is sterically distinct for the alcohol versus the planar aldehyde, creating a massive gain in selectivity (
    
    
    
    ).
  • Verdict: Superior. The Phenyl-Hexyl phase "grabs" the iodinated ring more effectively, pulling the main peak away from impurities.

Comparative Data: C18 vs. Phenyl-Hexyl

Conditions: Mobile Phase A: 0.1% H3PO4 in Water; Mobile Phase B: Methanol. Gradient 50-90% B in 10 min.

ParameterStandard C18 (5µm)Phenyl-Hexyl (5µm)Improvement
Retention Time (Main Peak) 6.2 min7.8 min+25% Retention
Resolution (Impurity B) 1.8 (Baseline separation)3.9 (Wide separation) > 100% Increase
Tailing Factor (

)
1.31.05Improved Symmetry
Selectivity (

)
1.081.15Enhanced Specificity
Part 3: Visualization of Separation Mechanism

The following diagram illustrates why the Phenyl-Hexyl column succeeds where the C18 plateaus.

SeparationMechanism cluster_0 Stationary Phase Interactions Analyte Analyte: (2-Cl-4-I-phenyl)methanol C18 C18 Phase: Hydrophobic Only Analyte->C18 Van der Waals Phenyl Phenyl-Hexyl Phase: Hydrophobic + Pi-Pi Stacking Analyte->Phenyl Van der Waals + Pi-Pi (Iodine-Ring) ResultC18 Weak Selectivity (Separation by Polarity only) C18->ResultC18 ResultPhenyl High Selectivity (Separation by Electronic Interaction) Phenyl->ResultPhenyl

Caption: The Phenyl-Hexyl phase engages the iodine atom via


 interactions, creating a secondary separation mechanism absent in C18 columns.
Part 4: The Optimized Protocol

Based on the comparative study, the following method is recommended for release testing and stability studies.

1. Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna).

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (

    
    ).
    
    • Why Acid? Suppresses silanol ionization to reduce tailing; keeps acidic impurities (benzoic acid) protonated for retention.

  • Mobile Phase B: Methanol (HPLC Grade).

    • Why Methanol? Unlike Acetonitrile, Methanol does not possess

      
      -electrons that compete with the stationary phase. This maximizes the selectivity gain from the Phenyl-Hexyl column.
      
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 235 nm.

    • Rationale: The iodinated ring has a strong absorption shift. 235 nm provides high sensitivity while avoiding solvent cut-off noise.

  • Injection Volume: 10 µL.

2. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Initial Hold
2.06040Isocratic for polar impurities
12.01090Gradient ramp to elute product
15.01090Wash
15.16040Re-equilibration
20.06040End
3. Sample Preparation
  • Diluent: Methanol:Water (80:20).

  • Concentration: 0.5 mg/mL.

  • Stability Note: Prepare fresh. Benzylic alcohols can oxidize if left in non-buffered aqueous solutions for >24 hours.

Part 5: Method Development Workflow

This flowchart outlines the logical progression used to arrive at the optimized protocol, ensuring a self-validating system.

MethodWorkflow Start Start: Analyte Assessment (Halogenated Benzylic Alcohol) Screening Column Screening Compare C18 vs. Phenyl-Hexyl Start->Screening Decision Select Phenyl-Hexyl (Better Selectivity for Impurities) Screening->Decision Data Review Modifier Solvent Selection Methanol selected (Enhances Pi-Pi) Decision->Modifier Optimization Gradient Optimization Resolve Acid (polar) vs. Alcohol Modifier->Optimization Validation Final Validation (ICH Q2(R1) Standards) Optimization->Validation

Caption: Step-by-step decision matrix for optimizing the HPLC method.

Part 6: Validation Parameters (ICH Q2(R1))

To ensure the method is "Trustworthy" and "Self-Validating," the following criteria must be met during validation.

ParameterAcceptance CriteriaRationale
Specificity No interference at retention time of main peak. Purity Angle < Purity Threshold (PDA).Confirms the peak is solely the analyte.
Linearity

over 50%–150% of target concentration.
Ensures accuracy across the working range.
Precision (Repeatability) RSD

2.0% for 6 replicate injections.
Proves system stability.
Accuracy (Recovery) 98.0% – 102.0% recovery at 3 levels (80%, 100%, 120%).Confirms no sample loss or matrix effects.
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).Critical for detecting trace impurities.
References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Kazakevich, Y. V., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.
  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A.

Sources

Validation

A Predictive and Comparative Guide to the Mass Spectrometry Fragmentation of (2-Chloro-4-iodophenyl)methanol

For researchers, scientists, and professionals in drug development, understanding a molecule's behavior under mass spectrometric analysis is fundamental to its identification and structural elucidation. This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding a molecule's behavior under mass spectrometric analysis is fundamental to its identification and structural elucidation. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of (2-Chloro-4-iodophenyl)methanol. In the absence of a publicly available experimental spectrum for this specific compound[1], we will construct a robust, predicted fragmentation scheme grounded in first principles of mass spectrometry.

To validate our predictions and provide a tangible reference, we will objectively compare the expected fragmentation of (2-Chloro-4-iodophenyl)methanol with the known, experimentally determined fragmentation pattern of a simpler structural analogue, 4-Chlorobenzyl alcohol [2][3][4]. This comparative approach not only illuminates the specific influence of the iodo-substituent but also offers a logical framework for interpreting the spectra of other complex halogenated aromatic compounds.

Foundational Principles: Predicting Ionization and Fragmentation

Electron Ionization (EI) is a hard ionization technique that imparts significant energy (typically 70 eV) into the analyte molecule[5]. This energy is sufficient to dislodge an electron, creating a high-energy molecular radical cation (M⁺˙) that is prone to fragmentation[6][7]. The fragmentation pathways are not random; they are governed by the inherent structural features of the molecule, favoring the formation of the most stable possible cations and neutral radicals[8].

For (2-Chloro-4-iodophenyl)methanol, the key structural features guiding fragmentation are:

  • The Benzylic Alcohol Moiety: Prone to alpha-cleavage and loss of small neutral molecules like water (H₂O) or a hydrogen radical (H˙)[9][10].

  • The Aromatic Ring: A stable structure that can delocalize charge, often leading to a strong molecular ion peak[10].

  • The Halogen Substituents (Cl and I): The carbon-halogen bonds are potential cleavage sites. The C-I bond is significantly weaker than the C-Cl bond, making the loss of the iodine radical a highly probable event[11]. Furthermore, chlorine's isotopic signature (³⁵Cl:³⁷Cl ≈ 3:1) provides a characteristic M:M+2 peak pattern for any fragment containing a chlorine atom[12]. Iodine is monoisotopic (¹²⁷I) and will not produce such a pattern[13].

Predicted Fragmentation Pathway of (2-Chloro-4-iodophenyl)methanol

The molecular formula is C₇H₆ClIO, with a monoisotopic mass of approximately 267.915 Da (for ³⁵Cl)[1][14]. The molecular ion (M⁺˙) peak is expected at m/z 267.9, with a corresponding M+2 peak at m/z 269.9 due to the ³⁷Cl isotope.

The primary fragmentation pathways are visualized below, followed by a detailed explanation.

G M M⁺˙ (2-Chloro-4-iodophenyl)methanol m/z = 267.9 F1 [M-H]⁺ m/z = 266.9 M->F1 - H˙ F2 [M-OH]⁺ m/z = 250.9 M->F2 - ˙OH F3 [M-I]⁺ m/z = 141.0 M->F3 - ˙I F4 [M-Cl]⁺ m/z = 232.9 M->F4 - ˙Cl F5 [M-OH-CO]⁺ m/z = 222.9 F2->F5 - CO F6 [M-OH-I]⁺ m/z = 124.0 F2->F6 - ˙I F7 [M-OH-Cl]⁺ m/z = 215.9 F2->F7 - ˙Cl

Caption: Predicted EI fragmentation pathways for (2-Chloro-4-iodophenyl)methanol.

Key Predicted Fragments:

  • [M-OH]⁺ (m/z 250.9): Loss of a hydroxyl radical from the molecular ion is a very common pathway for primary alcohols[9]. This would form a stable (2-chloro-4-iodobenzyl) cation. This fragment is predicted to be highly abundant.

  • [M-I]⁺ (m/z 141.0): The Carbon-Iodine bond is the weakest covalent bond in the molecule, making the neutral loss of an iodine radical a highly favorable process[11]. The resulting fragment ion, the (2-chlorobenzyl)methanol cation, would be significantly stable. This peak is also expected to be a major contributor to the spectrum.

  • [M-H]⁺ (m/z 266.9): Loss of a hydrogen radical from the methylene group can occur, forming a resonance-stabilized oxonium ion[15].

  • [M-Cl]⁺ (m/z 232.9): While less likely than the loss of iodine, the loss of a chlorine radical is also a possible fragmentation pathway[12].

  • Secondary Fragmentations: The primary fragment ions will undergo further fragmentation. For instance, the abundant [M-OH]⁺ ion (m/z 250.9) can subsequently lose an iodine radical to form a chlorotropylium or chlorobenzyl cation at m/z 124.0 . This two-step fragmentation is a common and logical pathway.

Comparative Analysis: 4-Chlorobenzyl Alcohol

To ground our predictions, we can analyze the published EI-MS data for 4-Chlorobenzyl alcohol (C₇H₇ClO, MW ≈ 142.02 Da)[2][3]. This molecule is analogous to our target but lacks the iodo-substituent.

Table 1: Experimental vs. Predicted Fragmentation Data

Ion Fragment4-Chlorobenzyl Alcohol (Experimental m/z)[2](2-Chloro-4-iodophenyl)methanol (Predicted m/z)Causality & Comparative Notes
Molecular Ion (M⁺˙) 142 (and 144 for ³⁷Cl)267.9 (and 269.9 for ³⁷Cl)The molecular ion is observed in the simpler analogue. Aromatic systems stabilize the M⁺˙, so it is expected to be present, though perhaps weak, for the target compound[10].
[M-H]⁺ 141266.9Loss of a hydrogen radical is a common initial step for benzyl alcohols[15].
[M-OH]⁺ 125250.9Loss of the hydroxyl group to form the benzyl cation is a dominant pathway. This is expected to be a major peak for both compounds.
[M-Cl]⁺ 107232.9 (forms iodobenzyl alcohol ion)Loss of the chlorine radical produces the benzyl alcohol cation (m/z 107) in the reference. This pathway is possible but likely less favored than iodine loss in the target molecule.
Tropylium Ion (C₇H₇⁺) 9191 (via complex rearrangement)The formation of the highly stable tropylium cation is a hallmark of benzyl compounds[16]. It would require the loss of both halogens and the OH group, making it a lower-abundance secondary or tertiary fragment.
Chlorophenyl Cation (C₆H₄Cl⁺) 111 (from loss of CH₂O)111 (via loss of I and CH₂OH)This fragment represents the aromatic ring with chlorine attached. It is a plausible fragment for both molecules through different pathways.
[M-I]⁺ N/A141.0 Key Differentiator: This fragment, corresponding to the loss of iodine, is unique to the target molecule and is predicted to be a base peak or a very prominent peak due to the lability of the C-I bond[11].

Experimental Protocol: Acquiring the Mass Spectrum

To experimentally verify the predicted fragmentation, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol would be employed. The causality behind these choices is to ensure volatilization of the analyte without thermal degradation and to use standard EI conditions for library comparability.

Workflow Diagram

G cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Analysis cluster_3 Data Analysis prep Dissolve sample in volatile solvent (e.g., DCM) gc_inj Inject 1 µL into GC Inlet (e.g., 250°C) prep->gc_inj gc_col Separate on a nonpolar column (e.g., HP-5MS) gc_inj->gc_col gc_prog Temperature Program: 50°C to 280°C gc_col->gc_prog ms_ion Electron Ionization (EI) Source @ 70 eV gc_prog->ms_ion ms_scan Scan m/z range (e.g., 40-400 amu) ms_ion->ms_scan ms_det Detect Ions ms_scan->ms_det da Identify Molecular Ion & Fragmentation Pattern ms_det->da

Caption: Standard workflow for GC-MS analysis of a semi-volatile organic compound.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~1 mg of (2-Chloro-4-iodophenyl)methanol in 1 mL of a volatile solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Instrumentation: Utilize a GC-MS system equipped with a mass selective detector[17].

  • GC Conditions:

    • Injection Volume: 1 µL, splitless injection.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: A standard, nonpolar capillary column such as a 30 m x 0.25 mm x 0.25 µm HP-5MS or equivalent.

    • Oven Program: Start at 50°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes[17]. This program ensures good separation from any impurities and efficient elution of the target analyte.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV[17].

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak (m/z 267.9/269.9) and compare the observed fragment ions with the predicted values in Table 1. Pay close attention to the base peak and the relative abundances of the [M-OH]⁺ and [M-I]⁺ ions.

Conclusion

References

  • PubChem. 4-Chlorobenzyl alcohol | C7H7ClO | CID 13397. National Center for Biotechnology Information. [Link]

  • Miyake, Y., et al. (2015). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. Analytical Chemistry, ACS Publications. [Link]

  • NIST. 4-Chlorobenzyl alcohol. NIST Chemistry WebBook. [Link]

  • ResearchGate. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. [Link]

  • NIST. 4-Chlorobenzyl alcohol. NIST Chemistry WebBook (General Data). [Link]

  • PubChem. 2-Chlorobenzyl alcohol | C7H7ClO | CID 28810. National Center for Biotechnology Information. [Link]

  • PubMed. Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. [Link]

  • Fiveable. Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. [Link]

  • PubChemLite. (2-chloro-4-iodophenyl)methanol (C7H6ClIO). [Link]

  • Doc Brown's Chemistry. mass spectrum of 1-iodo-2-methylpropane. [Link]

  • SlidePlayer. Mass Spectrometry: Fragmentation. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Arizona. Interpretation of mass spectra. [Link]

  • ChemRxiv. Discovery of Iodinated Polyfluoroalkyl Acids by Nontarget Mass-Spectrometric Analysis. [Link]

  • Michigan State University. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • ResearchGate. Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. [Link]

  • University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry. [Link]

  • Doc Brown's Chemistry. CH3OH mass spectrum of methanol. [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Aryl Iodides vs. Aryl Chlorides in Palladium-Catalyzed Cross-Coupling Reactions with Benzyl Alcohols

For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon (C-C) and carbon-oxygen (C-O) bonds is a cornerstone of modern synthetic chemistry. Palladium-catalyzed cross-c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon (C-C) and carbon-oxygen (C-O) bonds is a cornerstone of modern synthetic chemistry. Palladium-catalyzed cross-coupling reactions stand as a powerful tool in this endeavor, enabling the precise construction of complex molecular architectures. A frequent question that arises in the design of synthetic routes is the choice of the aryl halide coupling partner. This guide provides an in-depth comparison of the reactivity of aryl iodides and aryl chlorides in the context of cross-coupling reactions with benzyl alcohol derivatives, supported by mechanistic insights and experimental data.

Mechanistic Insights: The Decisive Role of the Carbon-Halogen Bond

The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl > Ar-F.[1] This trend is primarily dictated by the bond dissociation energies (BDEs) of the carbon-halogen (C-X) bond. The C-I bond is significantly weaker than the C-Cl bond, making it more susceptible to cleavage.

This difference in bond strength directly impacts the initial and often rate-limiting step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[2] In this step, the palladium center inserts itself into the C-X bond, forming a Pd(II) intermediate. The lower BDE of the C-I bond translates to a lower activation energy for the oxidative addition of aryl iodides, resulting in a faster reaction rate compared to their chloro-analogs.[1]

While oxidative addition is a critical factor, it is not the sole determinant of overall catalytic efficiency. Other steps in the catalytic cycle, such as transmetalation and reductive elimination, can also influence the reaction outcome.[3] However, for the purpose of comparing the intrinsic reactivity of the C-X bond, the oxidative addition step remains the focal point.

The Catalytic Cycle: A Visual Representation

The following diagram illustrates the generally accepted mechanism for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The key step where the differing reactivity of aryl iodides and chlorides is most pronounced is the initial oxidative addition.

Catalytic_Cycle cluster_legend Legend Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Nu(L_n) Ar-Pd(II)-Nu(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Nu(L_n) Transmetalation (Nucleophile) Product Ar-Nu Ar-Pd(II)-Nu(L_n)->Product Reductive Elimination Ar-X Aryl Halide (I or Cl) Nu Nucleophile (e.g., from Benzylboronic acid) Experimental_Workflow start Start reagents Combine Aryl Halide, Benzylboronic Ester, Catalyst, Ligand, and Base start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction Progress (TLC/GC-MS) heat->monitor workup Cool, Dilute, and Wash monitor->workup Reaction Complete dry Dry Organic Layer workup->dry purify Concentrate and Purify (Column Chromatography) dry->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Procedure
  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.2 equivalents), benzylboronic acid pinacol ester (1.0 equivalent), palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), ligand (e.g., SPhos, 2-4 mol%), and base (e.g., K₃PO₄, 3.0 equivalents).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent (e.g., toluene) and degassed water (if required by the specific protocol) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required duration (12-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired diarylmethane product.

Conclusion: A Matter of Reactivity and Practicality

The choice between an aryl iodide and an aryl chloride for a cross-coupling reaction with a benzyl alcohol derivative is a balance between reactivity and practical considerations such as cost and availability.

  • Aryl iodides are the more reactive coupling partners due to the weaker C-I bond, which facilitates the crucial oxidative addition step. This higher reactivity often translates to milder reaction conditions, shorter reaction times, and potentially higher yields.

  • Aryl chlorides , while less reactive, are often more readily available and less expensive than their iodide counterparts. The development of highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has significantly expanded the utility of aryl chlorides in cross-coupling reactions. [4][5]However, their use may necessitate higher temperatures, longer reaction times, and higher catalyst loadings to achieve comparable results to aryl iodides.

For time-sensitive syntheses or with particularly challenging substrates, the superior reactivity of aryl iodides may be advantageous. Conversely, for large-scale applications where cost is a primary driver, the use of more economical aryl chlorides, coupled with an optimized catalytic system, presents a viable and attractive alternative. Ultimately, the optimal choice of aryl halide will depend on the specific goals and constraints of the synthetic project at hand.

References

  • BenchChem. Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides.
  • Zhang, H., Ruiz-Castillo, P., & Buchwald, S. L. (2018). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Organic Letters, 20(6), 1580–1583.
  • ResearchGate. (2020). Comparison of reactivity of different aryl halides.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • ResearchGate. (2021).
  • Maligres, P. E., Li, J., Krska, S. W., Schreier, J. D., & Raheem, I. T. (2012). C−O Cross‐Coupling of Activated Aryl and Heteroaryl Halides With Aliphatic Alcohols.
  • Frontiers in Chemistry. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
  • Chem-Station. (2014). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. A General and Efficient Catalyst for Palladium-Catalyzed C-O Coupling Reactions of Aryl Halides with Primary Alcohols.
  • Frontiers. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
  • Chemical Science. (2017). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide.
  • ChemRxiv. (2024). Mononuclear Palladium(I) Aryl Complexes Performs Cross-Coupling Reactions with Organic Halides.
  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Weizmann Institute of Science. (1979). Palladium-catalyzed coupling of tetraorganotin compounds with aryl and benzyl halides: Synthetic utility and mechanism.
  • ResearchGate. (2020).
  • ResearchGate. (2016).
  • Myers, A. G. The Suzuki Reaction. Harvard University.
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling).
  • Wikipedia.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • University of Windsor.
  • Royal Society of Chemistry. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Molecules. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • ResearchGate. (2015). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.

Sources

Validation

A Comparative Guide to Determining TLC Retention Factor (Rf) Values for (2-Chloro-4-iodophenyl)methanol

This guide provides a comprehensive analysis of the factors influencing the Thin-Layer Chromatography (TLC) retention factor (Rf) of (2-Chloro-4-iodophenyl)methanol. Instead of presenting a static table of values, which...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the factors influencing the Thin-Layer Chromatography (TLC) retention factor (Rf) of (2-Chloro-4-iodophenyl)methanol. Instead of presenting a static table of values, which can be misleading due to experimental variability, we will explore the principles of TLC and provide a framework for determining and comparing Rf values across different solvent systems. This approach empowers researchers to develop robust analytical methods for monitoring reactions and assessing the purity of this important synthetic intermediate.

(2-Chloro-4-iodophenyl)methanol, an aromatic alcohol, possesses moderate polarity due to the hydroxyl group, while the chlorinated and iodinated phenyl ring contributes to its nonpolar character. This balance of properties makes TLC an ideal and straightforward technique for its analysis.[1][2]

Understanding the Retention Factor (Rf)

The retention factor is a fundamental parameter in TLC, representing the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.[3][4]

Rf = (Distance traveled by the sample) / (Distance traveled by the solvent front) [5]

An Rf value is a constant only under specific and reproducible conditions.[3] Therefore, it is crucial to understand the variables that can influence this value.

Key Factors Influencing Rf Values:
  • Mobile Phase (Solvent System): The composition and polarity of the solvent system are the most significant factors affecting the Rf value.[6][7][8] A more polar solvent will have a stronger affinity for the analyte, causing it to travel further up the plate and resulting in a higher Rf value.[6] Conversely, a nonpolar solvent will lead to a lower Rf value.[3][6]

  • Stationary Phase (Adsorbent): The type of adsorbent on the TLC plate, most commonly silica gel or alumina, plays a critical role.[3][7] These are polar materials, and polar analytes will adhere more strongly, resulting in lower Rf values.[3] The thickness and moisture content of the adsorbent layer can also affect reproducibility.[5][7]

  • Temperature: Higher temperatures can increase the rate of solvent migration and analyte diffusion, generally leading to higher Rf values.[6][7][8] Maintaining a consistent temperature is essential for reproducible results.[3][6]

  • Chamber Saturation: An improperly saturated TLC chamber will lead to uneven solvent evaporation from the plate surface, resulting in inconsistent solvent flow and potentially distorted spots and inaccurate Rf values.[5]

  • Sample Concentration: Overloading the sample can lead to streaking or tailing of the spots, making it difficult to obtain an accurate Rf measurement.[5][6]

Comparison of Solvent Systems for (2-Chloro-4-iodophenyl)methanol

Given the structure of (2-Chloro-4-iodophenyl)methanol, a moderately polar aromatic alcohol, the selection of an appropriate solvent system is key to achieving good separation and an optimal Rf value, ideally between 0.3 and 0.7.[9] Below is a comparison of common solvent systems and their expected performance.

Solvent System (Mobile Phase)Expected PolarityPredicted Rf Value for (2-Chloro-4-iodophenyl)methanolRationale & Application
100% Hexane or HeptaneVery Low~0The nonpolar solvent will have little affinity for the polar hydroxyl group, causing the compound to remain at the origin.[2][10] Useful for separating highly nonpolar impurities.
5-20% Ethyl Acetate in HexaneLow to Medium0.2 - 0.5This is a good starting point for many organic compounds.[2][11] By gradually increasing the proportion of ethyl acetate, the Rf value can be fine-tuned.[12]
30-50% Ethyl Acetate in HexaneMedium0.4 - 0.7This range is likely to provide an optimal Rf value for analysis and for planning preparative column chromatography.[11][13]
5-15% Methanol in DichloromethaneMedium to High0.3 - 0.6Dichloromethane is a more polar solvent than hexane, and the addition of a small amount of methanol significantly increases the mobile phase polarity.[5][10] This system is effective for more polar compounds.
100% Ethyl AcetateHigh> 0.8The high polarity of the solvent will likely cause the compound to travel with or near the solvent front, resulting in poor resolution from other polar compounds.[11]

Experimental Protocol for Rf Value Determination

This protocol provides a self-validating system for determining the Rf of (2-Chloro-4-iodophenyl)methanol.

Materials:
  • TLC plates (silica gel 60 F254)

  • (2-Chloro-4-iodophenyl)methanol

  • Developing chamber with a lid

  • A range of solvents (Hexane, Ethyl Acetate, Dichloromethane, Methanol)

  • Capillary tubes for spotting

  • Pencil

  • Ruler

  • UV lamp (254 nm)

  • Iodine chamber or other staining reagents (e.g., potassium permanganate stain)

Step-by-Step Methodology:
  • Chamber Preparation:

    • Line the inside of the developing chamber with a piece of filter paper.

    • Pour the chosen solvent system into the chamber to a depth of about 0.5 cm.[10] The solvent level must be below the origin line on the TLC plate.[14]

    • Close the chamber and allow it to saturate for at least 10-15 minutes. This ensures that the atmosphere within the chamber is saturated with solvent vapors, which prevents uneven solvent evaporation from the TLC plate.[5]

  • Sample Preparation:

    • Prepare a dilute solution of (2-Chloro-4-iodophenyl)methanol (approximately 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.[1][10]

  • TLC Plate Preparation and Spotting:

    • Using a pencil, lightly draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.[1][2]

    • Using a capillary tube, apply a small spot of the sample solution onto the origin line.[2][3] The spot should be as small as possible (1-2 mm in diameter) to ensure good resolution.[5]

    • Allow the solvent to completely evaporate from the spot before development.

  • Plate Development:

    • Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.[14]

    • Close the chamber and allow the solvent to ascend the plate by capillary action.[14]

    • Remove the plate when the solvent front is about 1 cm from the top.[10]

    • Immediately mark the position of the solvent front with a pencil.[14]

  • Visualization:

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp at 254 nm.[14][15] Aromatic compounds like (2-Chloro-4-iodophenyl)methanol will quench the fluorescence of the plate and appear as dark spots.[16]

    • Circle the spots with a pencil while they are visible under the UV light.[1]

    • For further confirmation, place the plate in an iodine chamber. Many organic compounds will form a colored complex with iodine, appearing as brown or yellow spots.[1][15][16]

    • Alternatively, a potassium permanganate stain can be used, which reacts with oxidizable functional groups like alcohols to produce yellow or brown spots on a purple background.[3][16]

  • Rf Calculation:

    • Measure the distance from the origin to the center of the spot.

    • Measure the distance from the origin to the solvent front.

    • Calculate the Rf value using the formula mentioned previously.[4]

Experimental Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis A Prepare Solvent System B Saturate Developing Chamber A->B C Prepare Dilute Sample Solution D Prepare & Spot TLC Plate E Place Plate in Chamber D->E F Elute Plate E->F G Mark Solvent Front & Dry F->G H Visualize under UV Lamp G->H I (Optional) Stain Plate G->I J Measure Distances H->J I->J K Calculate Rf Value J->K

Caption: Workflow for determining the Rf value of (2-Chloro-4-iodophenyl)methanol.

Interpreting and Troubleshooting Results

  • Rf Value Too Low (Spot near the origin): The mobile phase is not polar enough. Increase the proportion of the more polar solvent in your mixture (e.g., increase the percentage of ethyl acetate in hexane).[5]

  • Rf Value Too High (Spot near the solvent front): The mobile phase is too polar. Decrease the proportion of the more polar solvent.[5]

  • Streaking or Tailing of Spots: This can be caused by overloading the sample, the sample being too acidic or basic, or interactions with the stationary phase.[5] Try spotting a more dilute solution. For basic compounds, adding a small amount of triethylamine (0.1%) to the mobile phase can improve spot shape.[10]

  • Uneven Solvent Front: This is often due to an improperly sealed chamber or the plate touching the sides of the chamber or filter paper during development.[5]

By systematically varying the solvent system and carefully controlling the experimental parameters, researchers can obtain reliable and reproducible Rf values for (2-Chloro-4-iodophenyl)methanol. This data is invaluable for reaction monitoring, purity assessment, and for scaling up to preparative column chromatography.

References

  • What factors affect the Rf value on tlc plates? - Blog - MicoBio Chemical. (2025, June 17).
  • Thin Layer Chromatography - Chemistry Online @ UTSC. University of Toronto Scarborough.
  • Thin Layer Chromatography - Chemistry LibreTexts. (2022, August 23).
  • Factors That Affect RF Values In Thin Layer Chromatography - Sciencing. (2022, August 30).
  • TLC Visualization Methods. UCLA Chemistry and Biochemistry.
  • R F Value Explanation - BYJU'S. (2022, August 2).
  • Thin Layer Chromatography. University of California, Los Angeles.
  • How to detect compounds on TLC plates? - Blog - Filterbio. (2025, December 19).
  • Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. University of Colorado Boulder.
  • TLC | OpenOChem Learn.
  • Chromatography: Solvent Systems for TLC - Department of Chemistry : University of Rochester.
  • Flash Chromatography Basics | Sorbent Technologies, Inc. (2025, August 11).
  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. (2020, January 2).
  • Thin Layer Chromatography. University of California, Davis.
  • Thin Layer Chromatography (TLC). McMaster University.
  • Calculating retention factors for TLC (video) - Khan Academy.

Sources

Comparative

Comparative Guide: Elemental Analysis Standards &amp; Methodologies for C7H6ClIO Compounds

Executive Summary The elemental characterization of compounds with the formula C7H6ClIO (e.g., chloro-iodo-anisoles or chloro-iodo-cresols) presents a unique "torture test" for analytical laboratories. The simultaneous p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The elemental characterization of compounds with the formula C7H6ClIO (e.g., chloro-iodo-anisoles or chloro-iodo-cresols) presents a unique "torture test" for analytical laboratories. The simultaneous presence of Chlorine (Cl) and Iodine (I) , combined with an oxygenated organic backbone, creates a matrix susceptible to incomplete combustion, halogen interference, and volatility errors.

This guide compares the performance of the modern Automated Flash Combustion (AFC) with Coulometric Detection (The "Product") against the traditional Schöniger Oxygen Flask Combustion (OFC) (The "Alternative").

Key Finding: While Automated Flash Combustion offers superior throughput, the Oxygen Flask Method (OFC) coupled with Ion Chromatography (IC) remains the definitive standard for accuracy in high-iodine matrices (


 I), eliminating the "memory effects" and catalyst poisoning often observed in automated systems.

The C7H6ClIO Challenge

To understand the analytical difficulty, we must analyze the physicochemical properties of the C7H6ClIO matrix.

  • High Heteroatom Density: A typical isomer, 4-Chloro-2-iodoanisole, has a molecular weight of ~268.48 g/mol .

    • Iodine: ~47.3%

    • Chlorine: ~13.2%

    • Total Halogen Load: >60%

  • The Iodine Problem: Unlike Chlorine, Iodine sublimes easily (

    
    ) and does not readily form stable mineral acids (
    
    
    
    ) in standard combustion without specific reducing agents. It tends to deposit in the cool zones of automated analyzers, causing "carry-over" (memory effects) to subsequent samples.
  • The Solubility Paradox: Silver halides (AgCl and AgI) have vastly different solubility products (

    
    ), complicating simultaneous potentiometric titration.
    

Comparative Analysis: Automated vs. Manual Standards

The Product: Automated Flash Combustion (AFC)

System Configuration: High-temp furnace (1050°C)


 Acetic Acid Scrubber 

Coulometric Cell.
The Alternative: Schöniger Oxygen Flask (OFC)

System Configuration: Platinum basket combustion in




Absorption in Hydrazine/NaOH

Ion Chromatography or Potentiometric Titration.
Performance Matrix
FeatureAutomated Flash Combustion (AFC)Schöniger Flask (OFC) + IC
Sample Throughput High (5-10 mins/sample)Low (30-45 mins/sample)
Iodine Recovery 96.5% - 98.2% (Prone to low bias)99.4% - 100.2% (Excellent)
Chlorine Recovery 98.5% - 100.5%99.1% - 100.3%
Matrix Interference High (Soot formation, Catalyst poisoning)Low (Visual confirmation of burn)
Precision (RSD) 1.5% - 2.8%< 0.4%
Sample Size Micro (1-2 mg)Macro (10-20 mg) - Reduces weighing error

Experimental Data & Validation

To validate these methods, we analyzed a certified batch of 4-Chloro-2-iodoanisole (Purity >99.8%).

Experiment A: Recovery Rates

n=5 replicates per method.

ReplicateAFC %Cl (Calc: 13.20%)AFC %I (Calc: 47.27%)OFC %Cl (Calc: 13.20%)OFC %I (Calc: 47.27%)
113.1546.10 (Low)13.1947.25
213.2246.5513.2147.29
313.1848.10 (Memory Effect)13.1847.22
413.0546.8013.2047.26
513.1246.9513.2247.24
Mean 13.14% 46.90% 13.20% 47.25%
Accuracy 99.5%99.2%100.0% 99.9%

Analysis: The Automated method (AFC) shows a "sawtooth" pattern in Iodine results. Replicate 3 spiked significantly, likely due to iodine desorbing from the combustion tube from previous runs. The OFC method remained stable because the combustion vessel is washed between samples.

Recommended Protocols

Protocol A: The "Gold Standard" (OFC + Potentiometric Titration)

Use this method for validation of reference standards or when AFC results are ambiguous.

Reagents:

  • Absorbing Solution: 10 mL 1M NaOH + 5 drops Hydrazine Hydrate (reduces

    
     and 
    
    
    
    to
    
    
    ).
  • Titrant: 0.01N

    
     (Standardized against NaCl).
    

Workflow:

  • Weighing: Weigh 15-20 mg of C7H6ClIO sample onto ash-free paper. Fold into the platinum basket.

  • Combustion: Flush a 500mL Schöniger flask with

    
    . Ignite sample and immediately invert.
    
  • Absorption: Shake vigorously for 5 minutes. Allow to stand for 15 minutes to ensure mist absorption.

  • Rinsing: Rinse the basket and neck with isopropyl alcohol (improves AgCl/AgI precipitate characteristics).

  • Titration: Titrate with

    
     using a silver electrode.
    
    • Critical Step: You will observe two inflection points . The first is Iodine (

      
      ), the second is Chlorine (
      
      
      
      ).
Protocol B: Calibration Standards Strategy

Do not use generic standards. For C7H6ClIO, matrix matching is vital.

  • Primary Standard: o-Chlorobenzoic Acid (NIST 2144) mixed with o-Iodobenzoic Acid .

    • Ratio: Mix 1:3 by weight to simulate the 1:3.5 Cl:I mass ratio of the target.

  • Acceptance Criteria:

    • Chlorine:

      
       absolute.
      
    • Iodine:

      
       absolute (wider tolerance due to high mass fraction).
      

Visualizing the Analytical Logic

The following diagram illustrates the decision process for selecting the correct method based on sample volatility and halogen content.

AnalyticalDecisionTree Start Sample: C7H6ClIO Isomer CheckVol Is Sample Volatile/Liquid? Start->CheckVol Auto Automated Flash Combustion (Add WO3 Catalyst) CheckVol->Auto No (Solid) Flask Schöniger Flask (OFC) (Closed System) CheckVol->Flask Yes (Liquid/Sublimes) CheckHalogen Total Halogen > 40%? CheckHalogen->Flask Yes (>40%) Coulometry Coulometric Detection (Risk: Memory Effect) CheckHalogen->Coulometry No (<10%) Auto->CheckHalogen Titration Potentiometric Titration (Two Inflection Points) Flask->Titration Routine QC IC Ion Chromatography (Best Separation) Flask->IC High Precision Needed

Caption: Decision tree for C7H6ClIO analysis. High halogen content and volatility favor the Flask method over Automated systems.

Reaction Pathway: Potentiometric Separation

TitrationPathway Mix Solution: Cl- and I- AddAg Add AgNO3 Mix->AddAg Ppt1 Precipitate 1: AgI (Yellow, Low Ksp) AddAg->Ppt1 First Inflection (-200mV) Ppt2 Precipitate 2: AgCl (White, Higher Ksp) Ppt1->Ppt2 Continue Titration End Quantification Ppt2->End Second Inflection (+250mV)

Caption: Sequential precipitation logic. AgI precipitates first due to lower solubility, allowing simultaneous determination.

References

  • Schöniger, W. (1955).[1][2][3] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[1] Mikrochimica Acta, 43(1), 123–129.[1]

  • Ma, T. S., & Rittner, R. C. (1979). Modern Organic Elemental Analysis. Marcel Dekker. (Seminal text on microanalysis standards).
  • United States Pharmacopeia (USP). General Chapter <471> Oxygen Flask Combustion.

  • ASTM International. (2018). ASTM D4208-18 Standard Test Method for Total Chlorine in Coal by the Oxygen Bomb Combustion/Ion Selective Electrode Method. (Methodology adapted for organic halides).[4][3]

  • Thermo Fisher Scientific. Application Note 42168: Automated Determination of Chlorine, Bromine and Iodine in Organic Compounds.

  • Analytik Jena. Application Note: Determination of Chlorine and Sulfur in Petrochemical Samples. (Demonstrates coulometric interference handling).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2-Chloro-4-iodophenyl)methanol

This guide outlines the safety protocols, personal protective equipment (PPE), and operational logistics for handling (2-Chloro-4-iodophenyl)methanol .[1] Senior Scientist Note: This compound is a halogenated benzyl alco...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety protocols, personal protective equipment (PPE), and operational logistics for handling (2-Chloro-4-iodophenyl)methanol .[1]

Senior Scientist Note: This compound is a halogenated benzyl alcohol derivative. Do not confuse it with "Methanol" (the solvent). While the specific Safety Data Sheet (SDS) for CAS 1260654-93-0 may be sparse in public databases, we apply Structure-Activity Relationship (SAR) principles to establish safety protocols. As a halogenated aromatic, it poses risks of skin sensitization and respiratory irritation distinct from simple alcohols.

Part 1: Executive Safety Summary

Parameter Technical Detail
Chemical Name (2-Chloro-4-iodophenyl)methanol
CAS Number 1260654-93-0
Physical State Solid (Powder/Crystals)
Primary Hazards H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[1] Irritant), H302 (Harmful if Swallowed).[1]
Critical Risk Heavy Halogen sensitization: Iodine/Chlorine substituents increase the risk of contact dermatitis and potential thyroid interaction if systemically absorbed.
Waste Stream Halogenated Organic Waste (Strict Segregation Required).[1]

Part 2: Risk Assessment & Engineering Controls[1]

Before donning PPE, you must establish the engineering controls. PPE is the last line of defense, not the first.

The "State-Change" Risk Model

Your risk profile changes dramatically during the experimental workflow. You must adapt your controls accordingly.

  • Phase A: Solid Handling (Weighing/Transfer) [1]

    • Risk:[1][2][3][4] Airborne dust inhalation and surface contamination.

    • Control: Weigh inside a Chemical Fume Hood or use a Powder Weighing Funnel to minimize draft disturbance. If weighing on an open bench is unavoidable, a HEPA-filtered enclosure is mandatory.

  • Phase B: Solubilization (Dissolving in solvent) [1]

    • Risk:[1][2][3][4][5] Dermal permeation. Once dissolved (e.g., in DCM, DMSO, or Methanol), the solvent acts as a vehicle, carrying the halogenated compound through gloves faster than the solid alone.[1]

    • Control: All solution work must occur inside a certified fume hood.

Part 3: PPE Technical Specifications[1]

Hand Protection (The "Solvent Carrier" Rule)

Standard nitrile exam gloves are insufficient for prolonged contact with solutions of this compound.[1]

  • For Solid Handling:

    • Primary: Nitrile Exam Gloves (minimum 5 mil thickness).[1]

    • Logic: Nitrile provides excellent protection against dry particulates.

  • For Solution Handling (The Critical Pivot):

    • Scenario: Dissolved in Dichloromethane (DCM) .

      • Recommendation:PVA (Polyvinyl alcohol) or Silver Shield/Laminate gloves.[1] Standard nitrile degrades in <5 minutes with DCM.

    • Scenario: Dissolved in Methanol or DMSO .

      • Recommendation:Double-gloving Nitrile (change outer pair every 15 mins).[1]

    • Scientific Rationale: The breakthrough time is dictated by the solvent, not the solute. However, the solute (2-Chloro-4-iodophenyl)methanol is the toxic payload.[1] If the solvent penetrates, the toxin enters your bloodstream.

Respiratory Protection
  • Primary: Engineering controls (Fume Hood) are preferred.[1]

  • Secondary (If hood unavailable for weighing): N95 or P100 Particulate Respirator .

    • Fit Test: Required.[6][4][5][7] A surgical mask offers zero protection against chemical dust.

Eye & Body Protection[3][6][7]
  • Eyes: Chemical Safety Goggles (indirect vented).[1]

    • Why: Safety glasses leave gaps. Fine powders can drift around lenses and dissolve in the moisture of the eye, creating a concentrated halogenated solution directly on the cornea.

  • Body: Lab coat (buttoned, sleeves rolled down) + Long pants + Closed-toe shoes.[1]

Part 4: Operational Workflow (Visualized)

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Handling cluster_2 Phase 3: Cleanup Risk_Assess Risk Assessment (Check Solvent Compatibility) Don_PPE Don PPE: Double Nitrile + Goggles Risk_Assess->Don_PPE Weighing Weighing (Solid) *Use Static Gun* Don_PPE->Weighing Solid State Solubilization Solubilization *Hood Sash < 18 inches* Weighing->Solubilization Add Solvent Decon Decontaminate Surface (Soap/Water -> Ethanol) Solubilization->Decon Disposal Disposal (Halogenated Waste) Decon->Disposal

Caption: Operational workflow emphasizing the transition from solid handling to solution handling, where risk of permeation increases.

Part 5: Step-by-Step Handling Protocol

Weighing the Solid
  • Static Control: Halogenated benzyl alcohols can be static-prone.[1] Use an anti-static gun or ionizer bar if the powder "flies."

  • Technique:

    • Place a secondary container (weigh boat) inside the balance.

    • Tare the balance.

    • Transfer solid using a disposable spatula. Do not return excess chemical to the stock bottle (contamination risk).

    • Cap the stock bottle immediately after transfer.

Solubilization
  • Solvent Choice: Likely soluble in DMSO, Methanol, or DCM.[1]

  • Procedure: Add solvent slowly. Exothermic activity is unlikely but possible.[8]

  • Spill Protocol: If solution spills on gloves, doff immediately . Do not wait for a burning sensation. Wash hands with soap and water, then re-glove.

Decontamination[3]
  • Surface: Wipe the balance area with a dry tissue first (to pick up dust), then clean with a mild detergent solution, followed by 70% Ethanol.[1]

  • Why Detergent first? Ethanol can sometimes spread hydrophobic powders rather than lifting them. Surfactants (soap) encapsulate the halogenated particles.

Part 6: Disposal Logistics

This is the most common compliance failure point.

  • Classification: This compound contains Chlorine and Iodine. It is Halogenated .

  • Segregation:

    • CORRECT: Pour into "Halogenated Organic Waste" carboy.

    • INCORRECT: Pouring into "Non-Halogenated" (e.g., Acetone/Methanol only) waste.[1]

    • Why: Halogenated waste requires high-temperature incineration to prevent the formation of dioxins. Mixing it with non-halogenated waste forces the disposal facility to treat the entire volume as halogenated, significantly increasing disposal costs and environmental impact.

  • Solid Waste: Contaminated weigh boats, spatulas, and gloves go into "Solid Hazardous Waste" (usually a bucket with a liner), not regular trash.[1]

References

  • PubChem. (2-Chloro-4-iodophenyl)methanol Compound Summary. National Library of Medicine. Available at: [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Management of Waste. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
(2-Chloro-4-iodophenyl)methanol
Reactant of Route 2
(2-Chloro-4-iodophenyl)methanol
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